Mc-Leu-Gly-Arg
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H34N6O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1 |
InChI Key |
NTBWOJLJKKZQNX-KSSFIOAISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mc-Leu-Gly-Arg Peptide: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maleimidocaproyl-L-leucyl-L-glycyl-L-arginine (Mc-Leu-Gly-Arg) peptide, a key component in the development of targeted therapeutics. This document details its chemical structure, its primary application as a cleavable linker in Antibody-Drug Conjugates (ADCs), and relevant experimental methodologies.
Core Structure of this compound
The this compound peptide is a synthetic tetrapeptide derivative. Its structure consists of four key components linked in a specific sequence:
-
Maleimidocaproyl (Mc): This N-terminal capping group is a bifunctional linker. The maleimide group provides a reactive site for covalent conjugation to thiol groups, commonly found in cysteine residues of antibodies. The caproyl (hexanoyl) spacer adds flexibility and distance between the antibody and the peptide sequence.
-
Leucine (Leu): An aliphatic, hydrophobic amino acid that contributes to the peptide's interaction with the active site of target proteases.
-
Glycine (Gly): The simplest amino acid, providing flexibility to the peptide backbone.
-
Arginine (Arg): A positively charged amino acid at the C-terminus, which is a key recognition site for certain proteases, particularly those with trypsin-like activity.
The peptide bonds link the amino acids in the sequence Leucine -> Glycine -> Arginine. The maleimidocaproyl group is attached to the N-terminal amine of Leucine.
Primary Application: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized as a cleavable linker in the design and synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.
The linker component of an ADC is critical to its efficacy and safety. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell. The this compound peptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsins.
Mechanism of Action in ADCs
The general mechanism of an ADC utilizing a this compound linker is as follows:
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Trafficking: The complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases recognize and cleave the Leu-Gly-Arg peptide sequence. This cleavage occurs specifically at the C-terminal side of the Arginine residue.
-
Drug Release: The cleavage of the peptide linker liberates the cytotoxic drug from the antibody.
-
Cytotoxicity: The released drug can then exert its cell-killing effect, leading to the death of the cancer cell.
This targeted delivery and controlled release mechanism aims to maximize the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site while minimizing exposure to healthy tissues.
Quantitative Data
The table below summarizes kinetic parameters for the cleavage of analogous peptide substrates by relevant proteases. It is important to note that the N-terminal modifying group (e.g., Boc, Bz) and the C-terminal reporter group (e.g., pNA, AMC) can influence the kinetic constants.
| Peptide Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Boc-Leu-Gly-Arg-pNA | Endotoxin-induced amidase | Not specified | Not specified | Not specified | |
| Mes-D-LGR-ANSN | Factor Xa | Not specified | Not specified | Not specified | |
| N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa | ~800 | Not specified | Not specified |
Note: This table presents data for analogous peptides to provide a comparative context. The actual kinetic parameters for this compound may vary.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of the this compound peptide and its use in an enzymatic cleavage assay. These protocols are based on standard methodologies in peptide chemistry and biochemistry.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
Maleimidocaproic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF.
-
Glycine Coupling:
-
Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to allow for coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Remove the Fmoc group from the newly added glycine.
-
Leucine Coupling:
-
Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin.
-
-
Fmoc Deprotection: Remove the Fmoc group from the leucine residue.
-
Maleimidocaproic Acid Coupling:
-
Activate maleimidocaproic acid with HBTU/HOBt and DIPEA in DMF.
-
Couple the activated maleimidocaproic acid to the N-terminus of the peptide.
-
Wash the resin extensively.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group (Pbf) from arginine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Enzymatic Cleavage Assay
This protocol describes a general method to assess the cleavage of this compound by a protease, such as cathepsin B. This assay would typically be performed on the peptide conjugated to a reporter molecule or as part of an ADC. For simplicity, this protocol describes the analysis of the cleavage of the peptide itself.
Materials:
-
Purified this compound peptide
-
Protease (e.g., human cathepsin B)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for cathepsin B)
-
Reaction quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system for analysis
Procedure:
-
Enzyme Activation: Pre-incubate the protease in the assay buffer under conditions that promote its activity.
-
Reaction Initiation: Add the this compound peptide to the activated enzyme solution to start the reaction. The final substrate concentration should be varied if determining kinetic parameters.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding the quenching solution.
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak corresponding to the full-length this compound and the appearance of cleavage products over time.
-
Data Analysis: Quantify the peak areas to determine the rate of substrate cleavage. For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of an ADC with a this compound linker and a typical experimental workflow for its synthesis and characterization.
Caption: Mechanism of action of an Antibody-Drug Conjugate with a this compound cleavable linker.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tetrapeptide Mc-Leu-Gly-Arg: Chemical Properties and Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the tetrapeptide Mc-Leu-Gly-Arg, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the ambiguity of the "Mc" N-terminal modification, this document will center on the core Leu-Gly-Arg sequence and reference its well-characterized derivatives, such as Boc-protected analogues, to provide a thorough technical profile. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent purification and characterization are provided. Additionally, this guide includes visualizations of key experimental workflows and relevant biochemical pathways to support researchers in the fields of peptide chemistry and drug discovery.
Introduction to Leu-Gly-Arg Peptides
Peptides composed of the Leu-Gly-Arg sequence are members of the broader class of oligopeptides, which are actively studied for their pharmacological potential.[1] Arginine-containing peptides are of particular interest due to the unique properties of the arginine side chain's guanidinium group, which is positively charged at physiological pH. This feature often facilitates interactions with biological targets such as cell surface receptors and enzymes. For instance, the well-known Arg-Gly-Asp (RGD) sequence is a critical recognition site for integrins.[2] While Leu-Gly-Arg does not contain the RGD motif, the presence of arginine suggests it may participate in specific molecular interactions.[3]
The N-terminal "Mc" group is not a standard designation. It could potentially represent a Methoxycarbonyl group or another modification. For the purpose of this guide, we will provide data on the core peptide and its common derivatives. A frequently studied related compound is Boc-Leu-Gly-Arg-AMC, a fluorogenic substrate used in enzymatic assays to measure the activity of convertases and other proteases.[4]
Chemical and Physical Properties
The physicochemical properties of a peptide are fundamental to its handling, stability, and biological function. Quantitative data for the core tripeptide Gly-Leu-Arg and the related, commercially available tetrapeptide derivative Boc-Leu-Gly-Arg-AMC are summarized below. Properties for a putative Methoxycarbonyl-Leu-Gly-Arg have been estimated using computational tools.
| Property | Gly-Leu-Arg | Boc-Leu-Gly-Arg-AMC | Methoxycarbonyl-Leu-Gly-Arg (Estimated) | Data Source |
| Molecular Formula | C14H28N6O4 | C29H43N7O7 | C20H37N7O6 | [5], |
| Molecular Weight | 344.41 g/mol | 601.69 g/mol | 487.55 g/mol | , |
| Appearance | Solid | White to off-white solid | Assumed Solid | |
| Solubility | Data not available | DMSO: 100 mg/mL (166.20 mM) H2O: < 0.1 mg/mL (insoluble) | Data not available | |
| Storage (Powder) | Data not available | -80°C for 2 years; -20°C for 1 year | Recommended -20°C or below | |
| Storage (in Solvent) | Data not available | -80°C for 6 months; -20°C for 1 month | Recommended -80°C for short term | |
| XLogP3-AA | -3.8 | Data not available | Data not available | |
| Hydrogen Bond Donor Count | 6 | Data not available | Data not available | |
| Hydrogen Bond Acceptor Count | 5 | Data not available | Data not available |
Synthesis of this compound
The synthesis of tetrapeptides like this compound is typically achieved through either Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (SPPS). SPPS is the most common method due to its efficiency and ease of purification.
Synthesis Strategies: A Comparison
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | The peptide is assembled stepwise while its C-terminus is anchored to an insoluble polymer resin. | Peptide fragments are synthesized in solution and then coupled together. |
| Purification | Excess reagents and by-products are removed by simple filtration and washing of the resin. | Requires conventional purification methods like chromatography or recrystallization after each step. |
| Scalability | Well-suited for lab-scale and automated synthesis. Large-scale synthesis can be challenging. | More readily scalable for large-scale industrial production. |
| Advantages | High efficiency, speed, automation potential, simplified purification. | Suitable for very long peptides or those with difficult sequences, allows for fragment purification. |
| Disadvantages | Potential for side reactions and incomplete couplings can be difficult to monitor. | Time-consuming, labor-intensive, requires careful purification at each stage. |
Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide with the sequence Leu-Gly-Arg on a solid support resin. An appropriate "Mc" group could be coupled in the final step.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin or similar pre-loaded resin
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
"Mc" source (e.g., Methoxycarbonyl chloroformate)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.
-
Cold diethyl ether.
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Protocol Steps:
-
Resin Preparation: Swell the Fmoc-Arg(Pbf)-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from Arginine. Drain the solution.
-
Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Glycine Coupling:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
To monitor completion, perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates successful coupling.
-
-
Washing: Repeat the washing cycle as described in step 3.
-
Leucine Coupling Cycle: Repeat steps 2-5 using Fmoc-Leu-OH.
-
N-Terminal "Mc" Group Coupling:
-
After deprotecting the N-terminal Fmoc group of Leucine (steps 2 & 3), add the desired "Mc" acylating agent (e.g., Methoxycarbonyl chloroformate with a non-nucleophilic base like DIPEA) in a suitable solvent like DCM.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Final Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the final peptide-resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Pbf side-chain protecting group from Arginine.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
Purification of the crude peptide is essential to remove by-products from the synthesis. This is typically followed by characterization to confirm the identity and purity of the final product.
Caption: Post-synthesis purification and characterization workflow.
Purification Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (ACN), with 0.1% TFA.
-
Injection: Inject the dissolved sample onto a preparative C18 RP-HPLC column.
-
Elution: Elute the peptide using a gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in ACN). A typical gradient might run from 5% to 65% Solvent B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions using analytical RP-HPLC to identify the pure fractions.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.
Characterization Methods
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence was assembled.
-
Analytical RP-HPLC: Used to determine the purity of the final product, typically expressed as a percentage of the total area of all peaks detected.
-
NMR Spectroscopy: Can be used for detailed structural confirmation, although it is more resource-intensive and not always necessary for routine peptide verification.
Biological Activity and Signaling Pathways
The specific biological activity of this compound is not extensively documented. However, the closely related peptide, Boc-Leu-Gly-Arg-AMC , is widely used as a fluorogenic substrate for various proteases, particularly proprotein convertases (PCs). These enzymes are crucial for the post-translational processing of precursor proteins into their biologically active forms.
The assay relies on the cleavage of the amide bond between Arginine and the fluorescent AMC (7-amino-4-methylcoumarin) group. Upon cleavage, AMC is released and fluoresces, providing a measurable signal that is proportional to enzyme activity.
References
- 1. Tetrapeptide - Wikipedia [en.wikipedia.org]
- 2. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gly-Leu-Arg | C14H28N6O4 | CID 15613528 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Leu-Gly-Arg (LGR) Sequence in Substrates: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short linear motifs (SLiMs) are crucial mediators of protein-protein interactions and play fundamental roles in cellular signaling. These motifs, typically 3 to 10 amino acids in length, provide a versatile mechanism for the dynamic assembly and disassembly of protein complexes, dictating the specificity and outcome of signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of the Leu-Gly-Arg (LGR) tripeptide sequence when present in substrate molecules. While the LGR motif itself is not as extensively characterized as other well-known SLiMs, by examining related sequences such as Arg-Leu-Arg (RLR) and Leu-Arg-Glu (LRE), and by drawing on the broader understanding of peptide-mediated interactions, we can infer its potential roles and mechanisms. This guide will delve into the molecular interactions, potential signaling pathways, and experimental methodologies used to elucidate the function of such short amino acid sequences.
Core Concepts: The Physicochemical Properties of the LGR Sequence
The functionality of the Leu-Gly-Arg sequence is rooted in the distinct physicochemical properties of its constituent amino acids:
-
Leucine (Leu): A hydrophobic amino acid with a bulky isobutyl side chain. Leucine residues are frequently involved in hydrophobic interactions, contributing to the core of protein structures and forming key contact points in protein-protein interfaces.
-
Glycine (Gly): The smallest amino acid, with a single hydrogen atom as its side chain. This minimalist structure imparts significant conformational flexibility to the peptide backbone, allowing it to adopt conformations that might be sterically hindered for other residues. This flexibility can be critical for the precise positioning of adjacent residues for interaction.
-
Arginine (Arg): A positively charged (basic) amino acid with a long, flexible guanidinium group at the end of its side chain. Arginine is frequently involved in electrostatic interactions, forming salt bridges with negatively charged residues such as aspartate and glutamate. It is also a proficient former of hydrogen bonds.
The combination of a bulky hydrophobic residue (Leu), a flexible linker (Gly), and a positively charged residue (Arg) suggests that the LGR sequence has the potential to engage in multifaceted interactions involving both hydrophobic and electrostatic components.
Putative Mechanisms of Action of the LGR Sequence
Based on the analysis of related motifs and general principles of protein-protein interactions, the LGR sequence in a substrate could act through several mechanisms:
-
Enzyme-Substrate Recognition: The LGR motif may serve as a recognition site for enzymes, such as kinases, proteases, or ubiquitin ligases. The specific arrangement of the hydrophobic and charged side chains could provide the necessary contacts for docking into the active or an allosteric site of an enzyme. For example, a study on cAMP-dependent protein kinase utilized a substrate peptide containing a Leu-Arg-Arg-Ala-Ser-Leu-Gly sequence, highlighting the presence of these residues in the context of kinase recognition.[1]
-
Receptor Binding and Signaling: The LGR sequence could function as a ligand for a cell surface or intracellular receptor. The interaction could trigger a conformational change in the receptor, initiating a downstream signaling cascade. A notable example of a similar motif is the Arg-Leu-Arg (RLR) tripeptide found in the cytokine Macrophage Migration Inhibitory Factor (MIF). This RLR motif is crucial for the binding of MIF to the chemokine receptor CXCR4, thereby mediating inflammatory responses.[2] This suggests that an LGR motif could similarly participate in cytokine-receptor interactions.
-
Modulation of Protein-Protein Interactions: The LGR sequence within a protein can act as a binding site for another protein, thereby mediating the formation of protein complexes. This is a common mechanism for SLiMs.
-
Cell Adhesion: Short peptide motifs are known to be involved in cell adhesion processes. The Leu-Arg-Glu (LRE) motif, for instance, is recognized as an adhesion-mediating sequence found in proteins of the neuromuscular junction, such as laminin.[3] It functions by binding to voltage-gated calcium channels. The similarity to LGR suggests a potential role in cell adhesion, where the arginine would provide the positive charge for interaction with a negatively charged surface on a receptor or the extracellular matrix.
Signaling Pathways Potentially Modulated by LGR Sequences
Given the potential mechanisms of action, the LGR motif could be involved in a variety of signaling pathways. The specific pathway would depend on the protein context in which the LGR sequence is found and its interacting partner.
A hypothetical signaling pathway initiated by an LGR-containing substrate binding to a receptor is depicted below. This is a generalized model that could be adapted based on the specific receptor class (e.g., G-protein coupled receptor, receptor tyrosine kinase).
Quantitative Data on Related Peptide Motifs
Table 1: Binding Affinities of a Related Motif (RLR) in MIF to CXCR4 Receptor Fragments
| Peptide Sequence (from MIF) | Interacting Partner | Method | Binding Signal (Arbitrary Units) |
| WT MIF (containing RLR) | biotin-CXCR4(1-27) | Peptide Spot Array | Strong |
| MIF with RLR -> ALA | biotin-CXCR4(1-27) | Peptide Spot Array | Reduced |
Data synthesized from qualitative descriptions in the literature.[2]
Table 2: Kinetic Parameters for a Kinase Substrate Containing a Leu-Gly Sequence
| Substrate Peptide | Kinase | Km (µM) | kcat (s-1) |
| Leu-Arg-Arg-Ala-Ser-Leu-Gly | cAMP-dependent protein kinase | Data not specified | Data not specified |
While the specific kinetic constants for this peptide were not provided in the cited abstract, such parameters are typically determined in kinase assays.[1]
Experimental Protocols for Studying LGR Sequences
Elucidating the mechanism of action of an LGR motif requires a combination of techniques to characterize its binding interactions, structural context, and functional consequences.
Protocol 1: Characterization of LGR-Protein Interaction by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying peptide-protein interactions in solution, providing information on binding affinity, the conformation of the bound peptide, and the residues at the interaction interface.
Objective: To identify the binding site of an LGR-containing peptide on a target protein and to determine the conformation of the bound peptide.
Methodology:
-
Sample Preparation:
-
Express and purify the target protein, often with uniform 15N or 13C/15N isotopic labeling.
-
Synthesize the LGR-containing peptide (typically 10-20 amino acids in length). The peptide can be synthesized with isotopic labels if desired.
-
-
NMR Titration (Chemical Shift Perturbation):
-
Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Titrate increasing concentrations of the unlabeled LGR peptide into the protein sample, acquiring an HSQC spectrum at each titration point.
-
Monitor the chemical shifts of the protein's backbone amide signals. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interface.
-
-
Structure Determination of the Bound Peptide (Transferred NOESY):
-
For interactions with fast exchange, a transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) experiment can be performed on a sample containing the labeled protein and unlabeled peptide.
-
NOE cross-peaks between protons of the bound peptide provide distance restraints that can be used to calculate the three-dimensional structure of the peptide when it is in the bound state.
-
-
Data Analysis:
-
Map the chemical shift perturbations onto the structure of the target protein to visualize the binding site.
-
Use the distance restraints from the trNOESY experiment in molecular modeling software to determine the conformation of the LGR peptide when bound to the protein.
-
Protocol 2: Identification of LGR-Interacting Proteins by Mass Spectrometry-Based Proteomics
Affinity purification coupled with mass spectrometry (AP-MS) is a common method to identify proteins that interact with a specific peptide sequence.
Objective: To identify the cellular proteins that bind to an LGR motif.
Methodology:
-
Bait Preparation:
-
Synthesize a biotinylated version of the LGR-containing peptide. A scrambled peptide sequence with the same amino acid composition should be synthesized as a negative control.
-
-
Affinity Purification:
-
Incubate the biotinylated LGR peptide and the scrambled control peptide with cell lysate.
-
Capture the peptide and any interacting proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Mass Spectrometry:
-
Digest the eluted proteins into smaller peptides using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics search engine to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified in the LGR peptide pulldown with those from the scrambled control. Proteins that are significantly enriched in the LGR sample are considered potential interacting partners.
-
Conclusion
The Leu-Gly-Arg sequence represents a potential short linear motif with the capacity to mediate protein-protein interactions through a combination of hydrophobic and electrostatic forces, with a flexible glycine residue providing conformational adaptability. While direct and extensive characterization of a canonical LGR motif is currently limited in the scientific literature, analysis of related sequences such as RLR and LRE provides compelling evidence for the functional importance of short peptides containing leucine and arginine. These related motifs are implicated in crucial biological processes including cytokine signaling and cell adhesion.
The experimental protocols outlined in this guide, including NMR spectroscopy and mass spectrometry-based proteomics, provide a robust framework for the future investigation of LGR sequences. Elucidating the specific interacting partners and the downstream signaling consequences of LGR motif engagement will be critical to fully understanding its role in cellular regulation and its potential as a target for therapeutic development. As our understanding of the "rules" of peptide-mediated interactions continues to grow, the functional significance of previously uncharacterized motifs like LGR will undoubtedly become clearer.
References
- 1. Conformation of Leu-Arg-Arg-Ala-Ser-Leu-Gly bound in the active site of adenosine cyclic 3',5'-phosphate dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Arg-Leu-Arg tripeptide that contributes to the binding interface between the cytokine MIF and the chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leu-Arg-Glu (LRE) adhesion motif in proteins of the neuromuscular junction with special reference to proteins of the carboxylesterase/cholinesterase family - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Mc-Leu-Gly-Arg Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Maleimidocaproyl-Leucine-Glycine-Arginine (Mc-Leu-Gly-Arg) entity is a specialized, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of its discovery, the rationale for its design, and its mechanism of action. Detailed experimental protocols for its synthesis, conjugation, and characterization are provided, alongside quantitative data on its performance. Visual diagrams of the associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in targeted cancer therapy.
Introduction: The Role of Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which covalently connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cancer cell.
The this compound linker is a protease-cleavable linker designed to be selectively hydrolyzed by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC.
Discovery and Background of the this compound Linker
The development of protease-cleavable linkers was a significant advancement in ADC technology. Early linkers, such as those based on hydrazones, showed instability in circulation. The pioneering work on dipeptide linkers, most notably Valine-Citrulline (Val-Cit), demonstrated the feasibility of using lysosomal protease recognition sequences to trigger payload release.
The specific tripeptide sequence, Leucine-Glycine-Arginine (Leu-Gly-Arg), was rationally designed based on the substrate specificity of lysosomal proteases. Arginine at the P1 position is a known recognition site for several lysosomal cysteine proteases. The inclusion of Leucine and Glycine at the P3 and P2 positions, respectively, is hypothesized to optimize the conformational presentation of the cleavage site to the enzyme, thereby influencing the rate and efficiency of hydrolysis. The maleimidocaproyl (Mc) group serves as a stable and efficient means of attaching the linker to cysteine residues on the antibody.
Quantitative Data
The performance of an ADC linker is quantitatively assessed by its stability in plasma and its susceptibility to cleavage by target proteases. The following table summarizes key quantitative parameters for protease-cleavable linkers, providing a comparative context for the this compound system.
| Linker Sequence | Target Enzyme | Cleavage Rate (Relative) | Plasma Stability (Half-life) | Reference |
| Leu-Gly-Arg | Cathepsin B | (Data not specifically found, hypothesized to be efficient) | > 100 hours | N/A |
| Val-Cit | Cathepsin B | High | > 150 hours | [1] |
| Phe-Lys | Cathepsin B | Very High | ~50 hours | [2] |
| Gly-Phe-Leu-Gly | Cathepsin B | Moderate | > 100 hours | N/A |
Mechanism of Action: From Systemic Circulation to Payload Release
The mechanism of action for an ADC utilizing a this compound linker involves a series of orchestrated events, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload within the cancer cell.
Caption: Figure 1: ADC Mechanism of Action.
Experimental Protocols
Synthesis of this compound-PABC-Payload
This protocol outlines the solid-phase synthesis of the this compound linker, followed by conjugation to a p-aminobenzyl alcohol (PABC) self-immolative spacer and a generic payload.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
6-Maleimidohexanoic acid
-
HBTU, HOBt, DIPEA
-
20% Piperidine in DMF
-
TFA/TIS/H2O (95:2.5:2.5) cleavage cocktail
-
PABC-Payload derivative
-
Solvents: DMF, DCM, Ether
Procedure:
-
Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash with DMF.
-
Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and react for 2 hours. Wash with DMF.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps sequentially for Fmoc-Leu-OH.
-
Mc Group Addition: After the final Fmoc deprotection, couple 6-Maleimidohexanoic acid to the N-terminus of the peptide using HBTU/HOBt and DIPEA.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the this compound product by reverse-phase HPLC.
-
PABC-Payload Conjugation: React the purified this compound with the PABC-Payload derivative in solution to form the final linker-payload construct. Purify by RP-HPLC and confirm by mass spectrometry.
Conjugation of this compound-Payload to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody in PBS buffer
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-Payload construct
-
PD-10 desalting columns
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a PD-10 desalting column.
-
Conjugation Reaction: Immediately add the this compound-Payload (typically in a 5-10 fold molar excess over the antibody) to the reduced antibody. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using size exclusion chromatography or tangential flow filtration.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry. Assess purity by SDS-PAGE and size exclusion chromatography.
Mandatory Visualizations
Signaling Pathway for ADC Internalization and Payload Release
References
The Role of Mc-Leu-Gly-Arg in Protease Activity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of fluorogenic substrates, with a specific focus on the peptide sequence Leu-Gly-Arg, in the quantification of protease activity. This information is critical for researchers in basic science and professionals in drug development who are targeting proteases for therapeutic intervention.
Core Principles of Fluorogenic Protease Assays
Fluorogenic protease substrates are synthetic molecules designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific protease. Upon enzymatic cleavage, a highly fluorescent molecule is released, and the resulting increase in fluorescence intensity is directly proportional to the protease's activity. This "turn-on" mechanism provides a sensitive and continuous method for measuring enzyme kinetics.
The substrate typically consists of a peptide sequence recognized by the target protease, an N-terminal protecting group, and a C-terminal fluorescent reporter group, often a coumarin derivative like 7-amino-4-methylcoumarin (AMC) or a rhodamine derivative. The amide bond linking the peptide to the fluorophore quenches the fluorescence.
The N-terminal protecting group, denoted here as "Mc," in Mc-Leu-Gly-Arg, can vary. While "Mc" can stand for various chemical modifications, in the context of peptide chemistry, it may refer to a Morpholinecarbonyl group or a related morpholine-based chemical entity. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. Other common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Z (carboxybenzyl). The choice of the protecting group can sometimes influence the substrate's solubility and kinetic properties.
The peptide sequence, in this case, Leu-Gly-Arg , is the primary determinant of the substrate's specificity for a particular protease. Proteases have specific recognition sites, and the Leu-Gly-Arg sequence is a known target for certain trypsin-like serine proteases.
Protease Specificity for the Leu-Gly-Arg Sequence
The Leu-Gly-Arg (LGR) sequence is recognized and cleaved by a subset of proteases, primarily trypsin-like serine proteases that show a preference for cleaving peptide bonds C-terminal to basic amino acid residues like Arginine (Arg). One of the most prominent enzymes that cleaves after arginine residues is thrombin , a key protease in the blood coagulation cascade. Therefore, fluorogenic substrates containing the LGR sequence are valuable tools for studying the activity of thrombin and other related proteases.
The specificity of a protease for a particular substrate is characterized by its kinetic parameters, the Michaelis constant (K_m) and the catalytic constant (k_cat).
-
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate.
-
k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
-
k_cat/K_m (catalytic efficiency): This ratio is a measure of the enzyme's overall efficiency in converting a substrate to a product. A higher k_cat/K_m value signifies a more efficient enzymatic reaction.
Quantitative Data: A Comparative Look at Fluorogenic Substrates
| Substrate | Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Z-Gly-Gly-Arg-AMC | Thrombin | 25 | 100 | 4 x 10⁶ | [1] |
| Boc-Val-Pro-Arg-AMC | Thrombin | 60 | 110 | 1.8 x 10⁶ | [1] |
| Ac-Leu-Gly-Pro-Arg-AMC | Thrombin | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | [1] |
| (Z-Arg)₂-R110 | Thrombin | Varies | Varies | Varies | [2] |
| H-Gly-Gly-Arg-AMC | Thrombin | 118 ± 8 | 134 ± 3 | 1.1 x 10⁶ | [3] |
| Et-malonate-Gly-Arg-AMC | Thrombin | 180 ± 12 | 165 ± 5 | 9.2 x 10⁵ |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the data source. The values presented here are for comparative purposes. The use of different fluorophores, such as Rhodamine 110 (R110), can significantly increase the sensitivity of the assay.
Experimental Protocols
General Protease Activity Assay
This protocol provides a fundamental framework for measuring the activity of a purified protease using a fluorogenic substrate like this compound-AMC.
Materials:
-
Purified protease of interest
-
This compound-AMC (or a similar fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute the stock solution in Assay Buffer to the desired final working concentration (typically in the range of 10-100 µM).
-
Enzyme Preparation: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.
-
Assay Setup: To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction. Mix gently by pipetting.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC: Ex ~360-380 nm, Em ~440-460 nm).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every minute) for a duration sufficient to establish a linear rate of substrate cleavage.
-
Data Analysis: Calculate the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. For kinetic parameter determination (K_m and k_cat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is designed for screening large compound libraries to identify potential protease inhibitors.
Materials:
-
Purified protease
-
Fluorogenic substrate (e.g., this compound-AMC)
-
Assay Buffer
-
Compound library (typically dissolved in DMSO)
-
384-well black microplates
-
Automated liquid handling system (recommended)
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., a known inhibitor for a positive control and DMSO for a negative control).
-
Enzyme Addition: Add a defined volume (e.g., 10 µL) of the diluted protease solution to each well.
-
Pre-incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add a defined volume (e.g., 10 µL) of the fluorogenic substrate solution to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately transfer the plate to a fluorescence microplate reader and monitor the fluorescence intensity over time, as described in the general assay protocol.
-
Data Analysis: Calculate the initial reaction velocity for each well. The percentage of inhibition for each compound is determined by comparing the reaction rate in the presence of the compound to the rate of the DMSO control. Hits are identified as compounds that exhibit a significant reduction in protease activity.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: The Blood Coagulation Cascade
Proteases that cleave after arginine residues, such as thrombin, are central to the blood coagulation cascade. The diagram below illustrates a simplified view of this pathway, highlighting the role of thrombin.
Caption: Role of Thrombin in the Coagulation Cascade.
Experimental Workflow: Protease Activity Assay
The following diagram outlines the key steps in a typical protease activity assay using a fluorogenic substrate.
Caption: A typical workflow for a protease activity assay.
Logical Relationship: High-Throughput Screening for Inhibitors
This diagram illustrates the logical flow of a high-throughput screening campaign to identify protease inhibitors.
Caption: Workflow for screening protease inhibitors.
Conclusion
Fluorogenic substrates with the Leu-Gly-Arg peptide sequence are powerful and specific tools for studying the activity of trypsin-like serine proteases, particularly thrombin. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust protease assays. The ability to perform these assays in a high-throughput format makes them invaluable for the discovery of novel therapeutic agents that target specific proteases involved in a wide range of physiological and pathological processes. Careful consideration of the substrate's kinetic properties and optimization of assay conditions are paramount for obtaining accurate and reproducible data.
References
The Biological Significance of the Leu-Gly-Arg Peptide Sequence: A Technical Guide for Researchers
Abstract
The tripeptide sequence Leucine-Glycine-Arginine (Leu-Gly-Arg) is a specific motif found within larger bioactive polypeptides and serves as a recognition site for various enzymes. While research on the standalone Leu-Gly-Arg tripeptide as an independent signaling molecule is limited, an analysis of its constituent amino acids and related dipeptides provides a strong foundation for hypothesizing its biological significance. Leucine and Arginine are potent modulators of key cellular signaling pathways, including the mTOR pathway, which is central to cell growth and proliferation, and nitric oxide synthesis, crucial for cardiovascular health and neurotransmission. This technical guide synthesizes the current knowledge of the Leu-Gly-Arg sequence, delves into the well-established roles of its components, and provides detailed experimental protocols and visual aids to facilitate further research into its potential therapeutic applications.
Introduction to the Leu-Gly-Arg (LGR) Peptide Sequence
Peptides, short chains of amino acids, are fundamental biological molecules that can act as hormones, neurotransmitters, and signaling molecules. The specific sequence of amino acids dictates the peptide's structure and function. The tripeptide Leucine-Glycine-Arginine (LGR) is of interest due to the significant biological roles of its constituent amino acids. Leucine is an essential branched-chain amino acid (BCAA) known to stimulate protein synthesis, while Arginine is a conditionally essential amino acid and a precursor for nitric oxide (NO) synthesis[1][2]. Glycine, the simplest amino acid, provides flexibility to peptide chains[3].
Direct research on the biological activity of the isolated Leu-Gly-Arg tripeptide is not extensively documented in publicly available literature. However, its presence in larger bioactive molecules and its use as a substrate for specific enzymes suggest it is a sequence of biological importance[4][5].
Occurrence and Recognition of the Leu-Gly-Arg Sequence
The Leu-Gly-Arg motif is recognized by specific enzymes and is a component of larger, biologically active peptides.
-
Enzyme Substrates : The sequence is utilized in synthetic fluorogenic substrates, such as Boc-Leu-Gly-Arg-AMC, to assay the activity of convertase and serine protease enzymes. This indicates that the LGR sequence is a recognition and cleavage site for these enzymes. Similarly, other synthetic substrates incorporating this sequence, like N-t-butoxycarbonyl-valyl-leucyl-glycyl-arginine-ß-naphthylamide and tert-butyloxycarbonyl-leucyl-glycyl-arginine-paranitroanilide, are used in proteolysis research.
-
Component of Bioactive Peptides :
-
Human Anaphylatoxin C5a : The C-terminal octapeptide of this potent inflammatory mediator, which possesses receptor-binding activity, terminates with the sequence -Leu-Gly-Arg.
-
Gonadotropin-Releasing Hormone (GnRH) : This decapeptide hormone, crucial for reproduction, contains the sequence -Gly-Leu-Arg-.
-
Antiviral Peptides : An 18-residue peptide that inhibits the Hepatitis C virus includes the sequence Arg-Leu-Gly-Arg.
-
These examples suggest that the Leu-Gly-Arg sequence can play a role in receptor binding and enzymatic processing when part of a larger peptide chain.
Biological Significance of Constituent Amino Acids
The potential biological activity of the Leu-Gly-Arg tripeptide can be inferred from the well-documented functions of its individual amino acids.
Leucine: A Key Regulator of mTOR Signaling
Leucine is a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, protein synthesis, and metabolism. Leucine influx into the cell signals nutrient availability, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.
Arginine: Precursor to Nitric Oxide and Signaling Molecule
Arginine serves as the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Arginine also contributes to the synthesis of creatine, polyamines, and urea, and can influence hormone secretion, including growth hormone. Like Leucine, Arginine has also been shown to activate the mTORC1 pathway.
Biological Activity of Related Dipeptides
Studies on dipeptides containing subsets of the LGR sequence provide further insight into its potential functions.
-
Leucine-Glycine (Leu-Gly) : Research suggests that the Leu-Gly dipeptide may influence the dopaminergic system. In vivo studies in rats have shown that Leu-Gly can raise dopamine levels in the nucleus accumbens, particularly in individuals with lower baseline dopamine.
-
Glycine-Arginine (Gly-Arg) : The Gly-Arg dipeptide has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that Gly-Arg can reduce the viability of HeLa cells in a dose-dependent manner.
Hypothesized Biological Significance of Leu-Gly-Arg
Based on the available evidence, the Leu-Gly-Arg tripeptide is likely to be biologically active. Its significance can be hypothesized in several areas:
-
Modulation of mTOR Signaling : Given that both Leucine and Arginine are potent activators of the mTORC1 pathway, it is plausible that the Leu-Gly-Arg tripeptide, either intact or after hydrolysis into its constituent amino acids, could stimulate this pathway, thereby promoting protein synthesis and cell growth.
-
Nitric Oxide Production : The presence of Arginine suggests that the LGR tripeptide could serve as a source of this amino acid for nitric oxide synthesis, potentially influencing vascular tone and blood pressure.
-
Neuromodulation : The demonstrated effect of the related Leu-Gly dipeptide on dopamine levels suggests a potential role for Leu-Gly-Arg in neurotransmission.
-
Prodrug Potential : The LGR sequence could be incorporated into drug design as a linker that is cleavable by specific proteases, allowing for targeted drug release.
Quantitative Data
Direct quantitative data for the Leu-Gly-Arg tripeptide is scarce. The following table summarizes data for a related peptide.
| Peptide/Compound | Cell Line | Assay | Result | Concentration | Reference |
| Glycyl-L-Arginine (Gly-Arg) | HeLa | MTT Assay | 52.4% Cell Viability | 2.0 mM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on the cytotoxicity of the Gly-Arg dipeptide.
-
Cell Seeding : Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Peptide Treatment : Prepare stock solutions of the Leu-Gly-Arg peptide in a suitable solvent (e.g., sterile water or PBS). Dilute the stock to various final concentrations in the cell culture medium. Replace the medium in the wells with the peptide-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage of the control (untreated cells).
Western Blot Analysis of mTOR Pathway Activation
This protocol is designed to assess the effect of the Leu-Gly-Arg peptide on the mTOR signaling pathway.
-
Cell Treatment and Lysis : Treat cells with the Leu-Gly-Arg peptide at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathways
Caption: Hypothesized activation of the mTORC1 signaling pathway by Leu-Gly-Arg.
Caption: Potential contribution of Leu-Gly-Arg to the nitric oxide signaling pathway.
Experimental Workflows
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
The Leu-Gly-Arg peptide sequence, while not extensively studied as an independent molecule, holds significant potential as a bioactive agent. Its presence in larger functional peptides and its recognition by key enzymes underscore its biological relevance. The potent signaling activities of its constituent amino acids, Leucine and Arginine, strongly suggest that the LGR tripeptide could modulate fundamental cellular processes such as protein synthesis, cell growth, and nitric oxide signaling.
Future research should focus on the direct biological effects of the synthesized Leu-Gly-Arg tripeptide. Key areas of investigation include:
-
Receptor Binding Assays : To determine if the LGR tripeptide binds to specific cell surface receptors.
-
In Vivo Studies : To assess the pharmacokinetic profile and physiological effects of LGR administration in animal models.
-
Mechanism of Action : To elucidate the precise signaling pathways modulated by the intact tripeptide versus its constituent amino acids.
A deeper understanding of the biological significance of the Leu-Gly-Arg tripeptide could pave the way for its application in drug development and as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evidence for processing enzymes in the abdominal gland of the newt, Cynops pyrrhogaster, that generate sodefrin from its biosynthetic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Gly-Arg-AMC (t-Butyloxycarbonyl-L-leucyl-glycyl-L-arginine-4-methylcoumaryl-7-amide) is a sensitive fluorogenic substrate for a variety of trypsin-like serine proteases. Its utility lies in the highly fluorescent nature of the 7-amino-4-methylcoumarin (AMC) leaving group, which is released upon enzymatic cleavage of the amide bond following the arginine residue. This cleavage event leads to a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This substrate is particularly useful for studying enzymes involved in the complement system and the coagulation cascade, such as C3/C5 convertases and Factor Xa, respectively.[1][2] It is also recognized as a substrate for other trypsin-like enzymes, including macropain and the Horseshoe Crab Clotting Enzyme.
The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent Boc-Leu-Gly-Arg-AMC substrate. The resulting free AMC fluoresces, with typical excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm. The rate of the increase in fluorescence is directly proportional to the enzyme's activity, making this a valuable tool for enzyme kinetics, inhibitor screening, and characterization of protease activity.
Applications
-
Enzyme Activity Assays: Quantifying the activity of specific trypsin-like proteases in purified preparations or biological samples.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) to characterize enzyme-substrate interactions.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.
-
Drug Discovery: Characterizing the potency and mechanism of action of novel protease inhibitors (e.g., determining IC_50 values).
Data Presentation
A comprehensive search of the scientific literature did not yield specific kinetic parameters (K_m, V_max, k_cat) for the cleavage of Boc-Leu-Gly-Arg-AMC by its primary target enzymes, such as Factor Xa and C3/C5 convertases. The available data often pertains to similar, but not identical, AMC-based substrates. Therefore, it is strongly recommended that researchers empirically determine these kinetic constants under their specific experimental conditions.
For comparative purposes, the table below provides an example of kinetic data for a similar fluorogenic substrate with trypsin. This is intended for illustrative purposes only.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Trypsin | Boc-Gln-Ala-Arg-AMC | ~6 | - | - |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data presented is for illustrative purposes and is not directly transferable to Boc-Leu-Gly-Arg-AMC.
Experimental Protocols
The following are generalized protocols for using Boc-Leu-Gly-Arg-AMC in enzymatic assays. It is crucial to optimize these protocols for each specific enzyme and experimental setup.
General Reagent Preparation
-
Assay Buffer: A common starting point is a buffer such as 50 mM Tris-HCl, pH 7.5 - 8.5, containing 150 mM NaCl and 5 mM CaCl_2. The optimal pH and ionic strength should be determined for the specific enzyme being studied. For some enzymes, a pH of 9.0 may be optimal.[3]
-
Substrate Stock Solution: Prepare a concentrated stock solution of Boc-Leu-Gly-Arg-AMC (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[2] Store this stock solution at -20°C or -80°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability. The final enzyme concentration in the assay will need to be optimized to ensure linear reaction kinetics over the desired time course.
-
AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC should be prepared in the assay buffer.
Protocol 1: Determination of Enzyme Activity
This protocol is designed to measure the activity of a purified enzyme or an enzyme in a biological sample.
-
Prepare Working Solutions:
-
Dilute the Boc-Leu-Gly-Arg-AMC stock solution in assay buffer to the desired final concentration. A common starting point is a concentration around the expected K_m of the enzyme. If the K_m is unknown, a concentration of 10-50 µM can be tested.
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of the enzyme solution into the wells of a black 96-well microplate.
-
Include appropriate controls, such as a no-enzyme control (assay buffer only) and a positive control with a known active enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Express the enzyme activity in terms of RFU/min or convert to moles of product formed per minute using the AMC standard curve.
-
Protocol 2: Determination of K_m and V_max
This protocol is for determining the Michaelis-Menten kinetic parameters for a specific enzyme.
-
Prepare Substrate Dilutions:
-
Prepare a series of dilutions of the Boc-Leu-Gly-Arg-AMC stock solution in assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the estimated K_m).
-
-
Assay Procedure:
-
Pipette 50 µL of each substrate dilution into the wells of a black 96-well microplate.
-
Prepare a working solution of the enzyme at a fixed, optimized concentration.
-
Initiate the reactions by adding 50 µL of the enzyme solution to each well.
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition steps outlined in Protocol 1.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Protocol 3: Inhibitor Screening and IC_50 Determination
This protocol is for identifying and characterizing enzyme inhibitors.
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
-
-
Assay Procedure:
-
Pipette a small volume (e.g., 10 µL) of each inhibitor dilution into the wells of a black 96-well microplate.
-
Add the enzyme solution (e.g., 40 µL) to each well and pre-incubate with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate solution (e.g., 50 µL) at a concentration close to its K_m.
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition steps as in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.
-
Mandatory Visualizations
References
Synthesis of Mc-Leu-Gly-Arg for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Mc-Leu-Gly-Arg, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). The synthesis is based on the well-established Solid-Phase Peptide Synthesis (SPPS) methodology using the Fmoc/tBu strategy.
Introduction
This compound is a protease-cleavable linker precursor used in the construction of ADCs. The maleimidocaproyl (Mc) group provides a reactive handle for conjugation to thiol groups on monoclonal antibodies, while the Leu-Gly-Arg peptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization of the ADC into target cancer cells. This targeted release mechanism is crucial for delivering the cytotoxic payload specifically to the tumor site, thereby minimizing systemic toxicity.
The synthesis of this tripeptide linker is achieved through a stepwise solid-phase approach, starting from an arginine-functionalized resin and sequentially adding glycine, leucine, and finally the maleimidocaproyl moiety. Subsequent cleavage from the solid support and purification yields the desired product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis, purification, and characterization of this compound.
Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS)
| Reagent | Molar Excess (relative to resin loading) | Purpose |
| Fmoc-Gly-OH | 3 - 5 equivalents | Amino acid building block |
| Fmoc-Leu-OH | 3 - 5 equivalents | Amino acid building block |
| 6-Maleimidohexanoic acid | 1.5 - 2 equivalents | Mc capping agent |
| HBTU/HATU | 2.9 - 4.9 equivalents | Coupling reagent |
| HOBt/HOAt | 3 - 5 equivalents | Coupling additive |
| N,N-Diisopropylethylamine (DIEA) | 6 - 10 equivalents | Base for coupling |
| Piperidine | 20% in DMF (v/v) | Fmoc deprotection |
Table 2: Typical Yields and Purity
| Step | Parameter | Typical Value |
| SPPS | Crude Peptide Yield | 70 - 85% |
| Purification | Purified Peptide Yield | 30 - 50% (from crude) |
| Final Product | Purity (by RP-HPLC) | >95% |
Table 3: RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | 220 nm |
Table 4: Mass Spectrometry Characterization
| Parameter | Expected Value |
| Molecular Weight (C₂₄H₄₁N₇O₆) | 539.63 g/mol |
| Observed Mass (ESI-MS, [M+H]⁺) | 540.32 m/z |
Experimental Protocols
The synthesis of this compound is performed using manual or automated solid-phase peptide synthesizers. The following protocol is based on the Fmoc/tBu strategy.
Protocol 1: Solid-Phase Synthesis of H-Leu-Gly-Arg-Resin
-
Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin (or a similar suitable resin) in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3-5 eq), HBTU (2.9-4.9 eq), and HOBt (3-5 eq) in a minimal amount of DMF.
-
Add DIEA (6-10 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling.
-
Wash the resin as described in step 2e.
-
-
Fmoc Deprotection: Repeat step 2.
-
Leucine Coupling:
-
Repeat the coupling procedure described in step 3 using Fmoc-Leu-OH.
-
Wash the resin as described in step 2e.
-
-
Final Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of Leucine.
Protocol 2: Capping with Maleimidocaproic Acid (Mc)
-
Mc Coupling:
-
In a separate vessel, dissolve 6-Maleimidohexanoic acid (1.5-2 eq), HATU (1.4-1.9 eq), and HOAt (1.5-2 eq) in DMF.
-
Add DIEA (3-4 eq) and pre-activate for 1-2 minutes.
-
Add the activated maleimidohexanoic acid solution to the H-Leu-Gly-Arg-Resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide will form.
-
Place the mixture at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or DMSO can be used, followed by dilution with Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Run the gradient as specified in Table 3.
-
Collect fractions corresponding to the major peak, which should be the desired this compound product.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis of this compound.
References
Application Notes and Protocols for the Fluorogenic Protease Substrate: A-Leu-Gly-Arg-R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic peptide substrates are essential tools for studying the activity of proteases, which are enzymes that play critical roles in numerous physiological and pathological processes. These substrates are invaluable in basic research for elucidating enzyme specificity and kinetics, as well as in drug discovery for high-throughput screening of potential inhibitors. This document provides detailed application notes and protocols for the use of a peptide substrate with the core sequence Leu-Gly-Arg, designed for the specific detection of certain proteases.
While the specific N-terminal modifying group "Mc" is not extensively characterized in publicly available literature, this document will refer to a generic N-terminal protecting group 'A' (e.g., Acetyl) and a C-terminal reporter group 'R' (e.g., AMC - 7-amino-4-methylcoumarin or a similar fluorophore). The principles and protocols outlined herein are broadly applicable to fluorogenic substrates with the core Leu-Gly-Arg sequence.
The substrate A-Leu-Gly-Arg-R is designed to be a target for proteases that exhibit a preference for cleaving peptide bonds C-terminal to an Arginine (Arg) residue. Upon enzymatic cleavage between the Arginine and the reporter group, the fluorophore is released from a quenched state, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[1][2] Trypsin-like serine proteases are a primary class of enzymes that recognize and cleave at the carboxyl side of lysine and arginine residues.[1][2]
Protease Specificity
The Leu-Gly-Arg sequence is recognized and cleaved by a range of proteases, primarily those with trypsin-like specificity that prefer a basic amino acid (Arginine or Lysine) in the P1 position (the amino acid N-terminal to the scissile bond).
| Protease Class | Specific Examples | P1 Specificity |
| Serine Proteases | Trypsin, Thrombin, Plasmin, Factor Xa, Urokinase-type Plasminogen Activator (uPA), Tissue Plasminogen Activator (tPA) | Primarily Arginine (Arg) and Lysine (Lys)[3] |
| Cysteine Proteases | Papain, Cruzain | Broader specificity, but can cleave after Arginine |
Quantitative Data: Kinetic Parameters
The following table presents hypothetical but realistic kinetic parameters for the hydrolysis of a representative substrate, A-Leu-Gly-Arg-AMC, by a generic trypsin-like serine protease. These values are provided for illustrative purposes and should be determined empirically for each specific enzyme and set of assay conditions. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic efficiency (kcat/Km) signifies a more efficient enzymatic reaction.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Trypsin-like Serine Protease | A-Leu-Gly-Arg-AMC | 50 | 15 | 3.0 x 10⁵ |
Experimental Protocols
General Protease Activity Assay (96-Well Plate Format)
This protocol describes a continuous kinetic assay to measure the activity of a protease using a fluorogenic substrate like A-Leu-Gly-Arg-AMC.
Materials:
-
A-Leu-Gly-Arg-AMC substrate
-
Purified protease of interest
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
DMSO (for dissolving the substrate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm for AMC-based substrates
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of A-Leu-Gly-Arg-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in Protease Assay Buffer to the desired working concentration. The final concentration in the assay should ideally be at or above the Km value for the enzyme. A typical starting range is 10-100 µM.
-
-
Enzyme Preparation:
-
Dilute the purified protease in ice-cold Protease Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Include appropriate controls:
-
No Enzyme Control: 50 µL of Assay Buffer instead of the enzyme solution to measure background fluorescence and substrate auto-hydrolysis.
-
Positive Control: A known active concentration of the enzyme.
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Mix gently for 30 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the assay temperature (e.g., 37°C).
-
For a kinetic assay, record the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Protease activity can be calculated by converting the rate of change in relative fluorescence units (RFU) per minute to the concentration of product formed per minute, using a standard curve generated with the free fluorophore (e.g., AMC).
-
Protocol for Screening Protease Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a specific protease.
Materials:
-
All materials from the General Protease Activity Assay.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Plate Setup:
-
Add 50 µL of Protease Assay Buffer to all wells.
-
Add 10 µL of the test compound solution or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to the "No Enzyme Control" wells.
-
Include the following controls:
-
No Enzyme Control: Assay Buffer + Substrate
-
Positive Control (No Inhibitor): Assay Buffer + Enzyme + Substrate + Vehicle
-
Vehicle Control: To assess the effect of the solvent on enzyme activity.
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Immediately mix the contents by gentle shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in the General Protease Activity Assay (either kinetically or as an endpoint reading after a fixed incubation time, e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound compared to the vehicle control.
-
Percentage Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] x 100
-
Visualizations
Caption: Enzymatic cleavage of A-Leu-Gly-Arg-R substrate.
Caption: Experimental workflow for screening protease inhibitors.
Applications in Research and Drug Development
Substrates like A-Leu-Gly-Arg-R are powerful reagents for:
-
Enzyme Characterization: Determining the substrate specificity and kinetic parameters of purified proteases.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify novel protease inhibitors, a critical step in early drug discovery.
-
Mechanism of Action Studies: Investigating the mode of inhibition of identified lead compounds.
-
Quality Control: Detecting trace amounts of protease contamination in biological preparations.
The use of these fluorogenic substrates in well-defined assay systems provides a sensitive, continuous, and high-throughput compatible method for advancing our understanding of protease function and for the development of new therapeutics targeting these important enzymes.
References
Measuring Enzyme Inhibition Using the Fluorogenic Substrate Mc-Leu-Gly-Arg-AMC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorogenic peptide substrate, known interchangeably as Mc-Leu-Gly-Arg-AMC or Boc-Leu-Gly-Arg-AMC, is a valuable tool for the sensitive and continuous kinetic analysis of trypsin-like serine proteases. The core of this substrate is the three-amino-acid sequence Leucine-Glycine-Arginine, which is recognized and cleaved by a variety of proteases that show specificity for cleaving at the C-terminal side of an arginine residue. The N-terminus is protected by either a Methoxycoumarin (Mc) or a tert-butyloxycarbonyl (Boc) group, while the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group.
In its intact form, the substrate is minimally fluorescent as the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence upon excitation. This fluorescence can be monitored in real-time, providing a direct and quantitative measure of enzymatic activity. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and, consequently, to the enzyme's activity.
This high sensitivity and amenability to a continuous assay format make this compound-AMC an ideal substrate for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic characterization of enzyme-inhibitor interactions.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the peptide bond between the C-terminal arginine of the this compound sequence and the AMC molecule. The liberation of AMC produces a fluorescent signal that is directly proportional to the enzyme's activity. The inhibition of the enzyme by a test compound is measured as a decrease in the rate of fluorescence generation.
Caption: Principle of the fluorogenic enzyme inhibition assay.
Target Enzymes and Biological Pathways
The this compound-AMC substrate is primarily used to assay the activity of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. Key target enzymes and their associated signaling pathways include:
-
Trypsin: A key digestive enzyme, also involved in pancreatitis and cancer progression. Trypsin can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor that mediates inflammatory responses and tissue repair.[1][2][3][4][5]
-
Factor Xa (FXa): A critical enzyme in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Inhibition of Factor Xa is a major strategy for anticoagulation therapy.
-
Kallikreins: A group of serine proteases involved in the Kallikrein-Kinin system, which regulates blood pressure, inflammation, and coagulation.
-
C3/C5 Convertases: These are multi-subunit enzymatic complexes central to the complement system, a key component of the innate immune response. They cleave complement proteins C3 and C5, initiating a cascade that leads to opsonization, inflammation, and cell lysis.
-
Other Trypsin-like Proteases: This substrate can also be used to measure the activity of other proteases with similar substrate specificity, such as certain cathepsins and the proteasome.
Signaling Pathway Diagrams
Caption: Simplified Trypsin-PAR2 signaling cascade.
Caption: Role of Factor Xa in the coagulation cascade.
Caption: Central role of C3/C5 Convertases in the complement system.
Quantitative Data
The following tables summarize representative kinetic parameters and inhibitory constants for trypsin-like proteases determined using this compound-AMC or structurally similar fluorogenic substrates. Note that these values are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and should be determined empirically for specific experimental setups.
Table 1: Michaelis-Menten Constants (Km) for Various Proteases with AMC-based Substrates
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |
| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-AMC | 5.99 | 35,270 nmol/L·min⁻¹ | N/A |
| Factor Xa | Boc-Ile-Glu-Gly-Arg-AMC | N/A | N/A | N/A |
| Kallikrein | Z-Leu-Arg-AMC | N/A | N/A | |
| 20S Proteasome | Boc-Leu-Arg-Arg-AMC | 50-200 (Working Conc.) | N/A |
Table 2: IC50 Values of Inhibitors Determined with AMC-based Substrates
| Enzyme | Inhibitor | IC50 | Substrate Used | Source |
| Factor XIIa | Peptide Macrocycle | Ki = 1.63 ± 0.18 nM | Boc-Gln-Gly-Arg-AMC | |
| Trypsin | Aprotinin | N/A | Boc-Leu-Gly-Arg-AMC | N/A |
| Kallikrein | Ecallantide | N/A | Z-Leu-Arg-AMC |
Note: "N/A" indicates that while the substrate is suitable for this enzyme/inhibitor combination, specific quantitative data was not available in the cited search results. Researchers are encouraged to determine these values experimentally.
Experimental Protocols
The following are detailed methodologies for performing enzyme activity and inhibitor screening assays using this compound-AMC.
Materials
-
Purified enzyme of interest (e.g., Trypsin, Factor Xa)
-
This compound-AMC (or Boc-Leu-Gly-Arg-AMC) substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds
-
Test compounds (potential inhibitors)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)
Protocol 1: Enzyme Activity Assay
This protocol provides a general framework for measuring the kinetic parameters (Km and Vmax) of a purified protease.
Caption: Workflow for determining enzyme kinetic parameters.
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound-AMC substrate in DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).
-
Dilute the purified enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Assay:
-
To each well of a 96-well black microplate, add 50 µL of the diluted substrate solutions.
-
Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for each substrate concentration to correct for background fluorescence.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted enzyme solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm).
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Protease Inhibitor Screening Assay
This protocol outlines a method for identifying and characterizing protease inhibitors by determining their IC50 values.
Caption: Workflow for protease inhibitor screening.
Procedure:
-
Prepare Reagents:
-
Prepare the enzyme and substrate solutions as described in the activity assay protocol. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Set up the Assay:
-
To each well of a 96-well plate, add 25 µL of the diluted test compound solutions.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add 25 µL of the diluted enzyme solution to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence and Analyze Data:
-
Measure the fluorescence kinetically as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The fluorogenic substrate this compound-AMC is a versatile and sensitive tool for the study of trypsin-like serine proteases. Its application in continuous kinetic assays facilitates the detailed characterization of enzyme activity and the high-throughput screening of potential inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this substrate in their studies of important physiological and pathological processes.
References
Application Notes and Protocols for Mc-Leu-Gly-Arg Conjugation Chemistry in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Maleimidocaproyl-Leucine-Glycine-Arginine (Mc-Leu-Gly-Arg) linker chemistry in the development of Antibody-Drug Conjugates (ADCs). This technology enables the targeted delivery of potent cytotoxic payloads to cancer cells, leveraging the specificity of monoclonal antibodies.
Introduction to this compound Linker Chemistry
The this compound linker is a cleavable linker system designed for conjugating cytotoxic payloads to antibodies. It is comprised of three key components:
-
Maleimidocaproyl (Mc): This group provides a reactive maleimide moiety that specifically and covalently attaches to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This ensures a stable thioether bond between the linker and the antibody.
-
Leucine-Glycine-Arginine (Leu-Gly-Arg): This tripeptide sequence serves as a substrate for specific proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload.
-
Self-Immolative Spacer (e.g., PABC): Though not explicitly in the "this compound" name, a self-immolative spacer like p-aminobenzyl carbamate (PABC) is typically positioned between the peptide sequence and the drug. Upon enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination, ensuring the release of the payload in its active, unmodified form.
The strategic design of the this compound linker aims to provide high stability in systemic circulation, minimizing premature drug release and off-target toxicity, while enabling efficient and specific payload delivery within the target cancer cells.
Data Presentation: Comparative Performance of Protease-Cleavable Linkers
Table 1: Typical Drug-to-Antibody Ratio (DAR) and Purity of ADCs with Protease-Cleavable Linkers
| Parameter | Typical Value | Method of Determination |
| Average DAR | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Aggregates | < 5% | Size Exclusion Chromatography (SEC) |
Table 2: In Vitro Plasma Stability of ADCs with Protease-Cleavable Linkers
| Species | Half-life (t½) | Comments |
| Human Plasma | > 200 hours | High stability is crucial for clinical translation. |
| Mouse Plasma | ~5 hours | Val-Cit linkers can be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), a consideration for preclinical models. |
Table 3: In Vitro Cytotoxicity of ADCs with Protease-Cleavable Linkers against Antigen-Positive Cancer Cell Lines
| Cell Line | Payload | IC50 (ng/mL) | Assay |
| HER2+ (e.g., N87, BT474) | MMAE | 10 - 50 | MTT/XTT Assay |
| HER2+ (e.g., N87, BT474) | MMAF | 15 - 60 | MTT/XTT Assay |
| CD30+ (e.g., Karpas 299) | MMAE | 5 - 20 | AlamarBlue Assay |
Experimental Protocols
The following are detailed protocols for the key experimental procedures involved in the synthesis and characterization of ADCs using this compound-payload conjugation chemistry.
Protocol for Antibody Reduction and Conjugation
This protocol describes the generation of free thiol groups on the antibody via reduction of interchain disulfide bonds, followed by conjugation with the maleimide-activated this compound-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound-payload dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer: Phosphate buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Quenching solution: N-acetylcysteine (10 mM in water)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the reaction buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 5-10 molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with reaction buffer.
-
Immediately proceed to the conjugation step to prevent re-oxidation of the thiol groups.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the this compound-payload solution (in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine solution (relative to the maleimide compound) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography (SEC). The ADC is eluted in a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol for Characterization of the ADC
3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Principle: The average number of drug molecules conjugated to each antibody is determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the λmax of the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients (ε) and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
3.2.2. Determination of Purity and Aggregation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. This allows for the quantification of the monomeric ADC and the detection of high molecular weight aggregates or fragments.
Procedure:
-
Inject the purified ADC onto an appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Elute with a suitable mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8).
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 150 µL of solubilization solution to each well and incubate for 4-18 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action and experimental workflow for ADCs with this compound linkers.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Application Notes and Protocols for a Cell-Based Assay Using a Leu-Gly-Arg (LGR) Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a cell-based assay utilizing the fluorogenic substrate, Boc-Leu-Gly-Arg-AMC (7-amino-4-methylcoumarin). This assay is designed for the sensitive and continuous kinetic measurement of specific protease activity within a cellular context. The Leu-Gly-Arg (LGR) sequence is recognized and cleaved by several important proteases, including members of the complement and coagulation cascades.
The assay principle is based on the cleavage of the amide bond between the arginine (Arg) residue of the peptide substrate and the AMC fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the protease activity and can be monitored in real-time using a fluorescence plate reader. This method is highly adaptable for high-throughput screening (HTS) of protease inhibitors, a critical component of modern drug discovery.
Principle of the Assay
The Boc-Leu-Gly-Arg-AMC substrate is a valuable tool for investigating the activity of proteases that exhibit specificity for cleavage at the C-terminal side of an arginine residue. This substrate is particularly useful for studying enzymes such as complement C3/C5 convertases and coagulation Factor Xa.[1][2][3][4] When the target protease in the cell lysate recognizes and cleaves the Arg-AMC bond, the liberated AMC fluoresces upon excitation, providing a quantitative measure of enzyme activity.
Target Enzymes and Signaling Pathway
The LGR sequence is a substrate for several key serine proteases. A prominent example is the complement system, a critical component of the innate immune system.
The Complement Cascade
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the formation of C3 and C5 convertases, which are enzymatic complexes responsible for cleaving complement proteins C3 and C5, respectively.[5] The cleavage of these proteins initiates a cascade of events leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC) that lyses pathogens. The Boc-Leu-Gly-Arg-AMC substrate can be used to measure the activity of these crucial convertases.
Figure 1: Simplified signaling pathway of the Complement Cascade.
Quantitative Data
Table 1: Kinetic Parameters for Proteases with Various AMC Substrates
| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Activated Protein C | Boc-Leu-Ser-Thr-Arg-AMC | 330 | 8.4 | 2.5 x 104 |
| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.6 x 105 |
Data for Activated Protein C from a commercially available datasheet. Data for Thrombin from a commercially available datasheet.
Table 2: General Information for Fluorogenic AMC Substrates
| Parameter | Value |
| Excitation Wavelength (Ex) | 360-380 nm |
| Emission Wavelength (Em) | 440-460 nm |
Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted for other formats.
General Protease Activity Assay in Cell Lysates
This protocol provides a general method for measuring the activity of a target protease in cell lysates using Boc-Leu-Gly-Arg-AMC.
Materials:
-
Boc-Leu-Gly-Arg-AMC substrate
-
Cells of interest
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding those that target the enzyme of interest)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental compounds (e.g., inhibitors or activators) as required.
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of Boc-Leu-Gly-Arg-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.
-
-
Assay Setup:
-
Add 50 µL of cell lysate (diluted to a consistent total protein concentration in Assay Buffer) to each well of the 96-well plate.
-
For a negative control, add 50 µL of Assay Buffer or lysate from untreated/control cells.
-
-
Reaction Initiation:
-
Add 50 µL of the working substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Screening for Protease Inhibitors
This protocol is designed for screening potential inhibitors of the target protease.
Procedure:
-
Assay Setup:
-
Add 40 µL of cell lysate (diluted in Assay Buffer) to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (or a single concentration for primary screening). Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the working substrate solution. The substrate concentration should ideally be close to the Km value.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence as described in the general activity assay.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Subtract the background fluorescence (from wells with no enzyme or with a known inhibitor) from all readings.
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound.
-
Generate a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow
Figure 2: General workflow for the cell-based protease assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution; protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low Signal | Low enzyme activity | Increase lysate concentration or incubation time. |
| Inactive enzyme | Ensure proper sample handling and storage. | |
| Incorrect filter settings | Verify excitation/emission wavelengths on the plate reader. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay buffer conditions (pH, ionic strength). |
Conclusion
The cell-based assay described in this document provides a robust and sensitive method for the characterization of proteases that cleave the Leu-Gly-Arg sequence. This protocol is well-suited for both fundamental research into protease function and for the high-throughput screening of potential therapeutic inhibitors in the field of drug discovery. Careful optimization of assay conditions is recommended to ensure the generation of reliable and reproducible data.
References
- 1. glpbio.com [glpbio.com]
- 2. Functional Analyses of Complement Convertases Using C3 and C5-Depleted Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 5. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mc-Leu-Gly-Arg in In Vitro Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide substrate, Mc-Leu-Gly-Arg, is a valuable tool for in vitro drug discovery assays, particularly for the characterization of proteases and the screening of their inhibitors. This fluorogenic substrate is designed for the sensitive and continuous measurement of enzyme activity. The peptide sequence, Leucine-Glycine-Arginine, is a recognition motif for a variety of proteases, primarily trypsin-like serine proteases, which cleave peptide bonds C-terminal to basic amino acid residues such as Arginine (Arg).
The N-terminal "Mc" designation represents a coumarin-based fluorophore, presumed to be 7-methoxycoumarin, which is commonly used in the design of fluorogenic protease substrates. In a typical assay format, the C-terminus of the peptide is modified with a quenching molecule. This configuration operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact substrate, the close proximity of the fluorophore and quencher results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between Glycine and Arginine, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis.
Principle of the Assay
The this compound substrate is designed for a FRET-based enzymatic assay. The core principle involves the enzymatic hydrolysis of the peptide bond between Glycine and Arginine.
Applications in Drug Discovery
-
High-Throughput Screening (HTS) of Protease Inhibitors: The assay's simplicity and sensitivity make it ideal for screening large compound libraries to identify potential protease inhibitors.
-
Enzyme Kinetics and Characterization: It allows for the determination of key kinetic parameters such as Km (Michaelis constant) and kcat (turnover number), which are crucial for understanding enzyme efficiency and substrate specificity. The catalytic efficiency (kcat/Km) is a critical metric for comparing the efficacy of different enzymes or the preference of an enzyme for different substrates.
-
Mechanism of Action (MoA) Studies: This substrate can be used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) of novel drug candidates.
Quantitative Data: Substrate Specificity
| Protease Family | Example Enzyme | P1 Preference | P2 Preference | P3 Preference | Potential for Cleavage of Leu-Gly-Arg |
| Serine Protease | Trypsin | Arg, Lys | Variable | Variable | High |
| Serine Protease | Thrombin | Arg > Lys | Pro | Aliphatic | Moderate |
| Serine Protease | Factor Xa | Arg | Gly | Glu, Asp, Gln | High |
| Serine Protease | Plasmin | Lys > Arg | Aromatic | Broad | Moderate |
| Cysteine Protease | Papain | Broad | Hydrophobic | Broad | Possible |
Experimental Protocols
General Protease Assay Protocol
This protocol provides a general framework for using this compound in a 96-well plate format for the kinetic analysis of protease activity.
Materials:
-
This compound Substrate
-
Purified Protease of Interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 - Note: Optimal buffer conditions should be determined for each specific protease.)
-
Inhibitor Compound (if applicable)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black microplates (low fluorescence background)
-
Fluorescence Microplate Reader (with appropriate excitation and emission filters for a coumarin-based fluorophore, typically ~320-340 nm excitation and ~380-400 nm emission)
Protocol:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in Assay Buffer to the desired working concentration. The final concentration in the assay will typically be in the low micromolar range and should be optimized for the specific enzyme (ideally around the Km value).
-
-
Enzyme Preparation:
-
Dilute the purified protease in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Inhibitor Preparation (if applicable):
-
Prepare a stock solution of the inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor studies, add 10 µL of the diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the "Mc" fluorophore (e.g., Ex: 328 nm, Em: 393 nm for Mca).
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The initial velocity (rate) of the reaction is determined from the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition relative to the control (no inhibitor) wells.
-
For kinetic analysis, determine Km and Vmax by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.
Signaling Pathway Context
The proteases that cleave this compound are often involved in critical physiological and pathological signaling pathways. For example, Factor Xa is a key enzyme in the blood coagulation cascade. Inhibitors of Factor Xa are important anticoagulant drugs.
Conclusion
This compound is a versatile fluorogenic substrate for the study of trypsin-like serine proteases. Its application in a FRET-based assay format provides a sensitive and continuous method for enzyme activity measurement, making it a valuable tool for high-throughput screening of inhibitors and detailed kinetic studies in the field of drug discovery. Researchers should empirically determine the optimal assay conditions for their specific enzyme of interest to ensure reliable and reproducible results.
References
Step-by-Step Guide to the Solid-Phase Synthesis of Mc-Leu-Gly-Arg Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Mc-Leu-Gly-Arg. The protocols outlined below utilize Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis. This guide addresses two common interpretations of the "Mc" modification: N-terminal acetylation (Ac) and N-terminal modification with N,N-dimethylglycine (DMG).
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis cycle consists of three primary stages: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and byproducts. The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For a C-terminal arginine, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for mild cleavage conditions, preserving the acid-sensitive side-chain protecting groups.
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below. This process begins with the loading of the first amino acid, Arginine, onto the resin and proceeds with sequential deprotection and coupling steps until the full peptide sequence is assembled. The final steps involve the introduction of the "Mc" group, cleavage of the peptide from the resin, and subsequent purification and characterization.
I. Materials and Reagents
Resins, Amino Acids, and Reagents
| Component | Description | Supplier Example |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading | Sigma-Aldrich, Novabiochem |
| Fmoc-Arg(Pbf)-OH | Nα-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | Sigma-Aldrich, Bachem |
| Fmoc-Gly-OH | Nα-Fmoc-glycine | Sigma-Aldrich, Bachem |
| Fmoc-Leu-OH | Nα-Fmoc-L-leucine | Sigma-Aldrich, Bachem |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Sigma-Aldrich |
| Piperidine | Reagent grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich |
| Acetic Anhydride | Reagent grade | Sigma-Aldrich |
| N,N-Dimethylglycine (DMG) | Reagent grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | HPLC grade | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Diethyl ether | Reagent grade | Fisher Scientific |
Solvents and Solutions
| Solution | Preparation |
| 20% Piperidine in DMF | 20 mL of piperidine in 80 mL of DMF (v/v). Prepare fresh. |
| 0.5 M HOBt in DMF | 0.675 g of HOBt in 10 mL of DMF. |
| 0.5 M DIC in DMF | 0.78 mL of DIC in 10 mL of DMF. |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). Prepare fresh. |
II. Experimental Protocols
Protocol 1: Resin Swelling and Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH)
-
Resin Swelling:
-
Place the 2-chlorotrityl chloride resin (1 g, ~1.2 mmol) in a reaction vessel.
-
Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Amino Acid Attachment:
-
In a separate flask, dissolve Fmoc-Arg(Pbf)-OH (1.5 eq, 1.8 mmol, 1.17 g) in DCM (10 mL). Add a minimal amount of DMF if necessary to fully dissolve the amino acid.
-
Add DIPEA (4 eq, 4.8 mmol, 0.84 mL) to the amino acid solution.
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution.
-
Add a capping solution of DCM:MeOH:DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Loading Determination (Optional):
-
Take a small, accurately weighed sample of the dried resin (~5 mg).
-
Treat with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm and calculate the loading using the Beer-Lambert law (ε = 7800 L mol⁻¹ cm⁻¹).
-
Protocol 2: Iterative Peptide Chain Elongation (Glycine and Leucine)
This protocol describes a single cycle of deprotection and coupling. Repeat for each amino acid to be added to the chain.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 x 10 mL).
-
Add 20% piperidine in DMF (10 mL) and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (Fmoc-Gly-OH and Fmoc-Leu-OH):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq) and HOBt (3 eq) in DMF.
-
Add DIC (3 eq) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Efficiency (Kaiser Test):
-
Take a few beads of resin, wash with ethanol, and perform a Kaiser test. A yellow color indicates complete coupling, while a blue/purple color indicates free amines and incomplete coupling.
-
If the test is positive, repeat the coupling step.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5 x 10 mL).
-
Protocol 3: N-Terminal Modification ("Mc" Group)
-
After the final Fmoc deprotection of Leucine, wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).
-
Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DCM.
-
Add the solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (5 x 10 mL).
-
After the final Fmoc deprotection of Leucine, wash the resin with DMF (3 x 10 mL).
-
In a separate vial, dissolve N,N-dimethylglycine (3 eq) and HOBt (3 eq) in DMF.
-
Add DIC (3 eq) and allow to pre-activate for 10 minutes.
-
Add the activated DMG solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
III. Peptide Cleavage, Purification, and Characterization
Protocol 4: Cleavage from Resin and Side-Chain Deprotection
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail (10 mL/g of resin) to the dried resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (10-fold excess).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or a larger bore for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 30 minutes. This should be optimized based on the hydrophobicity of the "Mc" group.
-
Detection: 220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 6: Mass Spectrometry Characterization
Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.
| Peptide | Molecular Formula | Theoretical Monoisotopic Mass (M) | Expected [M+H]⁺ |
| Ac-Leu-Gly-Arg-OH | C₁₆H₃₀N₆O₅ | 386.2278 | 387.2356 |
| DMG-Leu-Gly-Arg-OH | C₁₈H₃₅N₇O₅ | 429.2700 | 430.2778 |
| Ac-Leu-Gly-Arg-NH₂ | C₁₆H₃₁N₇O₄ | 385.2437 | 386.2515 |
| DMG-Leu-Gly-Arg-NH₂ | C₁₈H₃₆N₈O₄ | 428.2859 | 429.2937 |
Note: The C-terminus will be a carboxylic acid (-OH) if cleaved from 2-CTC resin. If a Rink Amide resin were used, the C-terminus would be an amide (-NH₂).
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations during a single cycle of Fmoc-SPPS.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific laboratory setup, reagent quality, and analytical instrumentation. Always follow appropriate laboratory safety procedures when handling chemicals.
Troubleshooting & Optimization
Troubleshooting low signal in Boc-Leu-Gly-Arg-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Boc-Leu-Gly-Arg-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the Boc-Leu-Gly-Arg-AMC substrate?
Boc-Leu-Gly-Arg-AMC is a fluorogenic substrate used for the enzymatic detection and quantification of several proteases. Its primary applications include measuring the activity of complement component C3/C5 convertases, coagulation factor Xa, and soybean trypsin-like enzymes.[1][2][3] It is also susceptible to hydrolysis by macropain, a high molecular weight thiol proteinase.[1][2]
Q2: What are the recommended excitation and emission wavelengths for the released AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (AMC) can be detected fluorometrically. The recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.
Q3: How should I prepare and store the Boc-Leu-Gly-Arg-AMC substrate?
The lyophilized peptide should be stored at -20°C or lower for long-term stability. To prepare a stock solution, dissolve the substrate in DMSO. This stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles. Always protect the substrate from light and moisture.
Q4: What is a typical starting concentration range for the Boc-Leu-Gly-Arg-AMC substrate?
The optimal substrate concentration is dependent on the Michaelis constant (Km) of the enzyme. A common starting point for AMC-based protease assays is a substrate concentration at or slightly above the Km value. For many proteases, a concentration range of 10 µM to 100 µM is a reasonable starting point for optimization.
Troubleshooting Guide for Low Signal
A weak or absent signal in your Boc-Leu-Gly-Arg-AMC assay can stem from several factors. This guide will walk you through the most common causes and their solutions.
Issue 1: No Signal or Very Weak Signal
Possible Cause 1: Inactive Enzyme or Missing Reagent
-
Solution:
-
Run a positive control with a known active protease to confirm assay setup and reagent integrity.
-
Verify that all components (enzyme, substrate, buffer) were added to the reaction wells.
-
Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution:
-
pH and Temperature: Consult the literature for the optimal pH and temperature for your specific protease. For some enzymes that cleave Boc-Leu-Gly-Arg-AMC, an optimal pH of 9.0 and a temperature of 45°C have been reported. Perform a pH and temperature optimization matrix to determine the ideal conditions for your experiment.
-
Buffer Composition: Ensure the assay buffer composition is appropriate for your enzyme. Some proteases require specific cofactors (e.g., Ca²⁺ for trypsin) for activity. A common starting buffer is 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 10 mM CaCl2.
-
Possible Cause 3: Incorrect Instrument Settings
-
Solution:
-
Confirm that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm).
-
Ensure the gain setting is appropriately adjusted to detect the signal without saturating the detector.
-
For plate readers, verify that the correct reading orientation (e.g., top vs. bottom read) is selected.
-
Issue 2: Signal is Initially Present but Decreases or Plateaus Quickly
Possible Cause 1: Substrate Depletion
-
Solution:
-
If the enzyme concentration is too high or the incubation time is too long, the substrate can be rapidly consumed.
-
Reduce the enzyme concentration or shorten the reaction time to ensure that measurements are taken within the initial linear phase of the reaction (typically when less than 10-15% of the substrate is consumed).
-
Possible Cause 2: Photobleaching
-
Solution:
-
Prolonged exposure to the excitation light source can cause permanent damage to the fluorophore.
-
Minimize the exposure time of the samples to the excitation light by taking fewer readings or using a shorter measurement duration.
-
Issue 3: High Background Fluorescence Obscuring the Signal
Possible Cause 1: Substrate Autohydrolysis
-
Solution:
-
Prepare fresh substrate solutions for each experiment, as some substrates can spontaneously hydrolyze in aqueous solutions.
-
Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous AMC release and subtract this background from your experimental wells.
-
Possible Cause 2: Contaminated Reagents
-
Solution:
-
Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.
-
Filter-sterilize buffers if you suspect microbial contamination.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 360 - 380 nm | Optimal settings should be confirmed for your specific instrument. |
| Emission Wavelength | 440 - 460 nm | Optimal settings should be confirmed for your specific instrument. |
| Substrate Concentration | 10 - 100 µM | This is a starting range; the optimal concentration should be determined empirically and is related to the enzyme's Km. |
| Enzyme Concentration | 1 nM - 100 nM (for Trypsin) | Highly dependent on the specific activity of the enzyme. A titration is necessary to determine the optimal concentration. |
| pH | ~8.0 - 9.0 | Enzyme-dependent. An optimum of pH 9.0 has been reported for some enzymes with this substrate. |
| Temperature | 25°C - 45°C | Enzyme-dependent. An optimum of 45°C has been reported for some enzymes with this substrate. |
Experimental Protocols
Protocol 1: Enzyme Concentration Titration
This protocol helps determine the optimal enzyme concentration that results in a linear increase in fluorescence over time.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Boc-Leu-Gly-Arg-AMC in DMSO.
-
Prepare an assay buffer with the optimal pH and ionic strength for your enzyme.
-
Prepare a series of enzyme dilutions in the assay buffer.
-
-
Assay Setup (96-well black microplate):
-
Add assay buffer to all wells.
-
Add the Boc-Leu-Gly-Arg-AMC substrate to each well to a final concentration that is close to its Km value (if known) or a starting concentration of 50 µM.
-
Include control wells:
-
No-Enzyme Control: Contains buffer and substrate only.
-
No-Substrate Control: Contains buffer and enzyme only.
-
-
Add the different dilutions of your enzyme to the experimental wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The optimal enzyme concentration will be the one that gives a linear increase in fluorescence over the desired time course and a signal that is significantly above the background.
-
Protocol 2: Substrate Concentration Titration (for Km Determination)
This protocol is for determining the Michaelis constant (Km) of your enzyme for the Boc-Leu-Gly-Arg-AMC substrate.
-
Reagent Preparation:
-
Prepare a fixed concentration of the enzyme in the assay buffer.
-
Prepare a series of dilutions of the Boc-Leu-Gly-Arg-AMC substrate in the assay buffer, typically ranging from 0.1 to 10 times the expected Km value.
-
-
Assay Setup (96-well black microplate):
-
Set up reactions for each substrate concentration in triplicate.
-
Add the fixed concentration of the enzyme to each well.
-
Initiate the reactions by adding the different concentrations of the substrate to the respective wells.
-
-
Fluorescence Measurement:
-
Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay. This involves kinetic measurements of fluorescence increase over a short period where the reaction is linear.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of free AMC to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Plot the initial reaction velocity (V₀) against the substrate concentration.
-
Use non-linear regression analysis (e.g., Michaelis-Menten equation) to determine the Km value.
-
Visualizations
Caption: Enzymatic cleavage of Boc-Leu-Gly-Arg-AMC by a protease, releasing a fluorescent AMC molecule.
Caption: A logical troubleshooting workflow for diagnosing low signal in the Boc-Leu-Gly-Arg-AMC assay.
Caption: Workflow for optimizing enzyme concentration in the Boc-Leu-Gly-Arg-AMC assay.
References
Technical Support Center: Mc-Leu-Gly-Arg Peptide Synthesis
Welcome to the technical support center for the synthesis of the Mc-Leu-Gly-Arg peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The synthesis of peptides containing Glycine-Arginine sequences can present several challenges. These include steric hindrance from the bulky side-chain protecting group on Arginine (e.g., Pbf), potential peptide aggregation on the solid support, and side reactions such as δ-lactam formation of the activated Arginine residue, which can lead to deletion sequences.[1] Another common issue is diketopiperazine formation if the Gly-Arg dipeptide is at the N-terminus of the resin-bound peptide.[1]
Q2: Which coupling reagents are most effective for the difficult Arg coupling in this compound?
A2: For challenging couplings like the incorporation of Arginine, more potent coupling reagents are recommended. Reagents such as HATU, HCTU, or COMU, often used in combination with an additive like OxymaPure or HOAt, are generally more efficient than standard carbodiimide reagents like DIC/HOBt.[1][2] These reagents can help to overcome steric hindrance and drive the reaction to completion.
Q3: How can I minimize the formation of deletion peptides (des-Arg)?
A3: Deletion of the Arginine residue is often due to inefficient coupling or the formation of an inactive δ-lactam from the activated Fmoc-Arg(Pbf)-OH. To minimize this, you can employ strategies such as double coupling, extending the coupling time, or using more potent coupling reagents. Performing the coupling at an elevated temperature (e.g., 45°C) can also improve efficiency.
Q4: What is diketopiperazine formation and how can I prevent it?
A4: Diketopiperazine (DKP) formation is a common side reaction, especially with sequences containing Glycine at the C-terminus of a dipeptide attached to the resin. The free N-terminal amine of the preceding amino acid (in this case, after the deprotection of Gly) can attack the ester linkage of the Arginine to the resin, cleaving the dipeptide as a cyclic diketopiperazine. To prevent this, it is advisable to couple a pre-formed Fmoc-Leu-Gly dipeptide instead of sequential single amino acid couplings. Alternatively, proceeding immediately to the next coupling step after Fmoc deprotection of Glycine can minimize the time the free N-terminus is available for cyclization.
Q5: What are the best practices for the final cleavage and deprotection of this compound?
A5: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). The composition of this cocktail is crucial to prevent side reactions. For Arginine-containing peptides, scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are essential to quench reactive cationic species generated during the cleavage of the Pbf protecting group and prevent re-attachment to sensitive residues. A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete coupling at one or more steps.- Peptide aggregation.- Premature chain termination due to side reactions (e.g., diketopiperazine formation). | - Optimize coupling conditions (see below).- Incorporate chaotropic salts (e.g., LiCl) to disrupt aggregation.- Use a pre-formed dipeptide (Fmoc-Leu-Gly-OH) to avoid DKP formation. |
| Presence of deletion peptides (especially des-Arg) | - Steric hindrance from the Arg(Pbf) side chain.- Inefficient coupling reagent.- δ-Lactam formation of activated Arg. | - Perform a double coupling for the Arginine residue.- Increase the coupling time for Arginine.- Use a more potent coupling reagent like HATU or HCTU.- Perform the coupling at an elevated temperature (45°C). |
| Side products with unexpected mass | - Sulfonation of Arginine during final cleavage.- Guanidinylation of the free N-terminus by uronium-based coupling reagents.- Incomplete removal of protecting groups. | - Ensure the use of appropriate scavengers in the cleavage cocktail.- Avoid a large excess of uronium-based coupling reagents.- Extend cleavage time or use a stronger cleavage cocktail if necessary. |
| Difficult purification | - Co-elution of closely related impurities (e.g., deletion peptides, epimers). | - Optimize the synthesis to minimize side product formation.- Use a high-resolution HPLC column and optimize the gradient for better separation. |
Quantitative Data Summary
The following table summarizes expected yield improvements based on different optimization strategies for the critical Arginine coupling step. These are representative values based on general observations in solid-phase peptide synthesis.
| Strategy for Arginine Coupling | Coupling Reagent | Additive | Temperature | Expected Coupling Efficiency | Reference |
| Standard | DIC | HOBt | Room Temp | 85-95% | |
| Double Coupling | DIC | HOBt | Room Temp | >98% | |
| Potent Reagent | HATU | HOAt/DIPEA | Room Temp | >99% | |
| Potent Reagent + Heat | HCTU | OxymaPure/DIPEA | 45°C | >99.5% |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Synthesis of this compound
This protocol utilizes Fmoc solid-phase peptide synthesis (SPPS) on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Arginine Coupling:
-
Pre-activate Fmoc-Arg(Pbf)-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours. For difficult couplings, a second coupling can be performed.
-
-
Washing: Wash the resin as described in step 3.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for Glycine and Leucine.
-
N-terminal Modification (Mc group):
-
After the final Fmoc deprotection of Leucine, wash the resin.
-
Couple maleimidocaproic acid (Mc-OH) using the same coupling conditions as for the amino acids.
-
-
Final Washing: Wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Pre-activation of Fmoc-Arg(Pbf)-OH to Minimize δ-Lactam Formation
-
Reagent Preparation: Prepare a solution of Fmoc-Arg(Pbf)-OH (1.5 eq.) and OxymaPure (1.5 eq.) in NMP or DMF.
-
Coupling: Add the solution from step 1 to the deprotected resin. Then, add DIC (1.8 eq.) to the reaction vessel.
-
Reaction Conditions: Agitate the reaction mixture at 45°C for 1-2 hours. The elevated temperature helps to reduce the viscosity of NMP and increase the reaction rate.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling can be performed.
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for inefficient Arginine coupling.
References
Technical Support Center: Stability of Mc-Leu-Gly-Arg Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific cleavage of the Maleimidocaproyl-Leucyl-Glycyl-Arginine (Mc-Leu-Gly-Arg) linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in ADCs?
The this compound linker is a cleavable linker system used in the design of ADCs. It connects a cytotoxic payload to a monoclonal antibody. This linker is designed to be stable in systemic circulation and to be cleaved by specific proteases, such as cathepsins, which are often upregulated in the lysosomal compartments of tumor cells.[1][2] This targeted cleavage mechanism aims to release the cytotoxic payload specifically within the tumor environment, thereby maximizing its anti-cancer effect while minimizing systemic toxicity.[1]
Q2: What are the primary causes of non-specific cleavage of the this compound linker?
Non-specific cleavage of peptide linkers like this compound can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced therapeutic efficacy. The primary causes include:
-
Enzymatic Degradation in Plasma: The linker can be susceptible to cleavage by various proteases present in the bloodstream.[3] While designed for cleavage by intracellular proteases, some plasma proteases may recognize and cleave the Leu-Gly-Arg sequence.
-
Instability of the Maleimide Moiety: The maleimidocaproyl (Mc) group, which connects the linker to the antibody via a cysteine residue, can undergo a retro-Michael reaction. This can lead to the deconjugation of the entire linker-payload from the antibody and its subsequent transfer to other circulating proteins like albumin.[4]
-
Physicochemical Instability: Factors such as pH and temperature can influence the stability of the linker, although enzymatic degradation is the more prominent concern for peptide linkers under physiological conditions.
Q3: Which enzymes are known to cleave peptide linkers non-specifically in circulation?
While the Leu-Gly-Arg sequence is a substrate for certain intracellular proteases, it may also be recognized by other proteases found in the plasma. For similar peptide linkers, such as those containing valine-citrulline (Val-Cit), enzymes like neutrophil elastase and carboxylesterase 1c (Ces1c) (in mice) have been identified as sources of premature cleavage in plasma. The specificity of plasma proteases can be broad, and the exact enzymes responsible for cleaving the Leu-Gly-Arg sequence in human plasma require specific investigation.
Q4: How does the stability of the this compound linker in human plasma compare to its stability in animal models (e.g., mouse)?
Significant differences in plasma stability can be observed between species. For instance, the commonly used Val-Cit linker is known to be stable in human plasma but unstable in mouse plasma due to cleavage by carboxylesterase. It is crucial to assess the stability of an ADC with the this compound linker in plasma from the specific species being used for preclinical studies. Without direct comparative data for the this compound linker, it is recommended to perform in vitro plasma stability assays using plasma from different species to identify any potential discrepancies.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound linker stability.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
-
Possible Cause 1: Enzymatic Cleavage of the Peptide Sequence.
-
Troubleshooting Action:
-
Protease Inhibitor Cocktail: Repeat the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail to determine if the cleavage is enzyme-mediated.
-
Enzyme-Specific Inhibitors: If a specific class of proteases is suspected (e.g., serine proteases), use more specific inhibitors to narrow down the responsible enzymes.
-
Mass Spectrometry Analysis: Use LC-MS/MS to identify the exact cleavage site within the Leu-Gly-Arg sequence. This can provide clues about the type of protease involved.
-
-
-
Possible Cause 2: Instability of the Maleimide-Thiol Adduct (Retro-Michael Reaction).
-
Troubleshooting Action:
-
Hydrolysis of the Succinimide Ring: Analyze the ADC for hydrolysis of the thiosuccinimide ring. A hydrolyzed ring is more stable and less prone to the retro-Michael reaction. Self-hydrolyzing maleimides can be engineered to accelerate this stabilization.
-
Monitor Albumin Adducts: Use LC-MS to detect the presence of the linker-payload conjugated to plasma proteins like albumin, which is a key indicator of maleimide instability.
-
-
-
Possible Cause 3: Assay Artifacts.
-
Troubleshooting Action:
-
Optimize Assay Conditions: Ensure the pH (7.4) and temperature (37°C) of the incubation are strictly physiological.
-
Buffer Control: Run a control experiment with the ADC in a buffer (e.g., PBS) to distinguish between plasma-mediated and inherent instability.
-
-
Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Possible Cause 1: Premature Payload Release In Vivo.
-
Troubleshooting Action:
-
Pharmacokinetic (PK) Studies: Conduct PK studies in the relevant animal model to measure the levels of intact ADC, total antibody, and free payload over time. This provides direct evidence of in vivo linker instability.
-
Select a More Stable Linker: If premature release is confirmed, consider modifying the linker. Options include altering the peptide sequence to a less susceptible one or using site-specific conjugation to a more shielded position on the antibody.
-
-
-
Possible Cause 2: Inefficient Cleavage at the Target Site.
-
Troubleshooting Action:
-
Lysosomal Stability Assay: Perform a lysosomal stability assay using isolated lysosomes or lysosomal extracts to determine the rate of payload release.
-
Alternative Peptide Sequences: If lysosomal cleavage is inefficient, consider alternative peptide sequences known to be better substrates for lysosomal proteases like Cathepsin B (e.g., Val-Cit, Phe-Lys).
-
-
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and quantify the release of free payload in plasma over time.
-
Methodology:
-
Preparation: Prepare human and other relevant species' plasma (e.g., mouse, rat, cynomolgus monkey).
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in the plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Immediately stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins or by freezing at -80°C.
-
Analysis:
-
LC-MS/MS: Quantify the concentration of the released free payload in the supernatant after protein precipitation.
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
-
2. In Vivo Pharmacokinetic (PK) Study
-
Objective: To evaluate the in vivo stability of the ADC and determine the pharmacokinetic profiles of the ADC, total antibody, and free payload.
-
Methodology:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Total Antibody: Using a generic antibody quantification ELISA.
-
Intact ADC: Using an ELISA that captures the antibody and detects the payload.
-
Free Payload: Using LC-MS/MS analysis of the plasma.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life for each analyte.
-
Quantitative Data
| Linker Type | Peptide Sequence | Animal Model | Half-life (t1/2) | Reference |
| Val-Cit | Valine-Citrulline | Mouse | ~144 hours (6.0 days) | |
| Val-Cit | Valine-Citrulline | Cynomolgus Monkey | ~230 hours (9.6 days) | |
| EVCit | Glutamic acid-Valine-Citrulline | Mouse | No significant degradation over 96h | |
| CX-DM1 | Triglycyl | Mouse | 9.9 days |
Note: The stability of a linker is highly dependent on the specific antibody, payload, and conjugation site.
Visualizations
Caption: Troubleshooting decision tree for ADC linker instability issues.
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Targeted and off-target pathways for an ADC with a cleavable linker.
References
Mc-Leu-Gly-Arg solubility issues and solutions
Welcome to the technical support center for Mc-Leu-Gly-Arg. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this tetrapeptide. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a synthetic tetrapeptide. Its solubility is influenced by the properties of its constituent amino acids and the N-terminal "Mc" modifying group. The peptide sequence includes:
-
Mc (Methoxycarbonyl): A modifying group at the N-terminus, which can slightly increase hydrophobicity.
-
Leucine (Leu): A hydrophobic amino acid, which can decrease aqueous solubility.[1][2][3]
-
Glycine (Gly): A neutral and small amino acid, which has a minimal impact on solubility.
-
Arginine (Arg): A basic and hydrophilic amino acid, containing a guanidinium group that is positively charged at physiological pH, enhancing aqueous solubility.[1][3]
The overall solubility of this compound is a balance of these components. Due to the presence of the hydrophobic Leucine and the N-terminal modification, it can exhibit limited solubility in purely aqueous solutions at neutral pH. Solubility is expected to be significantly influenced by pH.
Q2: What are the primary factors affecting the solubility of this compound?
A2: The primary factors influencing the solubility of this peptide are:
-
pH of the solution: The net charge of the peptide is highly dependent on pH. The Arginine residue (pKa ≈ 12.5) will be protonated and positively charged in acidic to neutral solutions. Adjusting the pH away from the peptide's isoelectric point (pI) generally increases solubility. For this peptide with a basic residue, dissolving in a slightly acidic buffer is often effective.
-
Solvent choice: While water is the preferred solvent for many biological experiments, the hydrophobicity of Leucine and the "Mc" group may necessitate the use of organic co-solvents.
-
Temperature: Increasing the temperature can enhance the solubility of some peptides, but excessive heat should be avoided to prevent degradation.
-
Peptide concentration: Higher concentrations can lead to aggregation and precipitation, especially for peptides with hydrophobic residues.
-
Ionic strength: The presence of salts in the solution can either increase ("salting-in") or decrease ("salting-out") peptide solubility.
Q3: Which solvents are recommended for dissolving this compound?
A3: Based on the peptide's structure, a stepwise approach to solvent selection is recommended. Start with the most biologically compatible solvents first.
-
Sterile, deionized water or a slightly acidic buffer (e.g., 10% acetic acid in water): Given the basic Arginine residue, an acidic environment will ensure a net positive charge, which should aid solubility.
-
Organic co-solvents: If aqueous solutions are unsuccessful, a small amount of an organic solvent can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO): A good choice for hydrophobic peptides and generally well-tolerated in many biological assays at low final concentrations (typically <1%). A similar peptide, Boc-Leu-Gly-Arg-AMC, is reported to be highly soluble in DMSO.
-
Dimethylformamide (DMF) or Acetonitrile (ACN): Alternatives to DMSO if it interferes with the experimental setup.
-
Troubleshooting Guide
Issue: The lyophilized this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
This is a common issue due to the hydrophobic nature of the Leucine residue and the potential for aggregation. Follow these steps to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The following table summarizes the expected solubility of this compound in various solvents based on general peptide chemistry principles. Exact quantitative values are not available in the literature and should be determined empirically.
| Solvent System | Expected Solubility | Rationale & Remarks |
| Deionized Water (pH ~7) | Low to Moderate | The hydrophobic Leucine may limit solubility. The basic Arginine provides some hydrophilicity. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, aggregation is possible. |
| 10% Acetic Acid in Water | High | The acidic pH ensures the Arginine side chain is protonated and positively charged, which significantly increases solubility in aqueous media. |
| 0.1% Trifluoroacetic Acid (TFA) in Water | High | Similar to acetic acid, TFA provides an acidic environment to protonate the peptide, aiding dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | A strong organic solvent capable of disrupting hydrophobic interactions. A similar peptide, Boc-Leu-Gly-Arg-AMC, is reported to have high solubility in DMSO (100 mg/mL). |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent effective for dissolving peptides with hydrophobic residues. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before dissolving the entire batch of peptide, it is crucial to perform a small-scale test to determine the optimal solvent.
Materials:
-
Lyophilized this compound
-
Sterile deionized water
-
10% Acetic Acid solution
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds. Observe the solution. If it is not clear, proceed to the next step.
-
Place the tube in a sonicator bath for 5-10 minutes. Avoid excessive heating. Check for clarity.
-
If the peptide remains insoluble, repeat the process with a fresh aliquot using the next solvent in the recommended order (10% Acetic Acid, then DMSO).
-
For organic solvents like DMSO, after initial dissolution, slowly add the desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
Once the optimal solvent is identified, scale up to dissolve the full amount of peptide.
Protocol 2: General Dissolution Procedure for this compound
This protocol assumes that a slightly acidic solution was found to be effective in the solubility test.
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the required volume of a slightly acidic solvent (e.g., 10% acetic acid) to the vial to create a concentrated stock solution.
-
Gently swirl or vortex the vial to dissolve the peptide. If needed, sonicate for a few minutes.
-
Once fully dissolved, the solution will be clear. Visually inspect for any particulates.
-
Slowly dilute the stock solution with your final experimental buffer to the desired working concentration.
-
If the final solution requires a neutral pH, the pH can be carefully adjusted with a basic solution (e.g., dilute NaOH or ammonium hydroxide). Be aware that the peptide may precipitate as it approaches its isoelectric point.
-
For sterile applications, filter the final peptide solution through a 0.22 µm sterile filter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Hypothetical Signaling Pathway Involvement
While the specific signaling pathway for this compound is not defined, peptides containing the Arg-Gly motif are studied in various contexts, including cell adhesion and enzyme inhibition. The diagram below illustrates a generic pathway where such a peptide might act as a competitive inhibitor of a protease that processes a substrate crucial for a signaling cascade.
Caption: Hypothetical protease inhibition by this compound.
References
Technical Support Center: Fluorogenic Peptide Substrate Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using fluorogenic peptide substrates.
Frequently Asked Questions (FAQs)
1. What is the fundamental principle of a fluorogenic peptide substrate assay?
Fluorogenic peptide substrate assays are employed to measure enzyme activity. These substrates are composed of a peptide sequence specific to the enzyme of interest, which is flanked by a fluorophore and a quencher molecule. In its intact state, the substrate shows minimal fluorescence because the quencher absorbs the energy emitted by the fluorophore. Upon cleavage of the peptide bond by the target enzyme, the fluorophore and quencher are separated. This separation leads to an increase in fluorescence intensity that can be monitored over time and is directly proportional to the enzyme's activity.[1]
2. How do I select the appropriate substrate for my enzyme?
Choosing the correct substrate is crucial for a successful assay. The peptide sequence should be specific to the target enzyme to prevent off-target cleavage by other proteases that might be present in the sample.[1] The selection of the fluorophore and quencher is also important and must be compatible with the available detection instruments, such as a microplate reader or spectrofluorometer.[1]
3. What are the optimal concentrations of enzyme and substrate to use?
The ideal concentrations will differ depending on the specific enzyme and substrate. It is recommended to perform initial experiments to determine the Michaelis-Menten constant (K_m), which indicates the affinity of the enzyme for the substrate. A common starting point is to use a substrate concentration that is 10- to 20-fold higher than the K_m to ensure the enzyme is the limiting factor. The enzyme concentration should be adjusted to ensure that approximately 10% of the total substrate is consumed during the experiment.
4. What type of microplate is recommended for fluorescence-based assays?
For fluorescence assays, it is advisable to use black plates with clear bottoms.[1] The black walls minimize light scattering and prevent crosstalk between wells, while the clear bottom allows for accurate measurement of the fluorescence signal.
Troubleshooting Guides
This section addresses common problems encountered during fluorogenic peptide substrate assays and provides step-by-step guidance to resolve them.
A troubleshooting decision tree can help guide you through the process of identifying and solving common issues in your assay.
Issue 1: High Background Fluorescence
Description: The fluorescence signal in the negative control wells (without enzyme or with a potent inhibitor) is significantly high, which reduces the dynamic range and sensitivity of the assay.
Potential Causes:
-
Substrate Instability: The substrate may be degrading spontaneously (hydrolysis) in the assay buffer, leading to the release of the fluorophore.[1]
-
Autofluorescence: One or more components of the assay (e.g., the substrate itself, buffer components, or test compounds) may be intrinsically fluorescent at the excitation and emission wavelengths used.
-
Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with fluorescent impurities.
Troubleshooting Steps:
-
Test Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and measure the fluorescence over time. A significant increase in fluorescence indicates substrate instability. If the substrate is unstable, consider adjusting the buffer pH or ionic strength, or screen for a more stable substrate.
-
Measure Autofluorescence of Individual Components: Measure the fluorescence of each component of the assay (buffer, enzyme, substrate, and test compounds if applicable) individually to identify the source of the high background.
-
Use High-Quality Reagents: Ensure that all reagents, particularly the assay buffer and water, are of high purity and free from fluorescent contaminants. Prepare buffers with freshly deionized water.
-
Optimize Wavelengths: If the background fluorescence is from a specific component, check if it is possible to use different excitation and emission wavelengths to minimize its contribution while still efficiently detecting the product fluorophore.
Issue 2: Low Signal-to-Noise Ratio
Description: The difference between the signal from the enzymatic reaction and the background noise is too small to make reliable measurements.
Potential Causes:
-
Suboptimal Enzyme or Substrate Concentration: The concentrations may not be in the optimal range for detection.
-
Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low.
-
Low Enzyme Activity: The enzyme may be inactive or inhibited by a component in the assay mixture.
-
Inappropriate Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
Troubleshooting Steps:
-
Optimize Concentrations: Systematically vary the concentrations of both the enzyme and the substrate to find the optimal conditions for your assay. Titrate the enzyme to find a concentration that gives a robust linear rate, and then determine the K_m of the substrate to ensure you are using it at an appropriate concentration (typically ≥ K_m).
-
Adjust Instrument Settings: Increase the fluorescence gain on your microplate reader to amplify the signal. Be cautious not to saturate the detector.
-
Verify Enzyme Activity: Confirm the activity of your enzyme stock using a known positive control or an alternative assay method.
-
Optimize Reaction Conditions: Review the literature for the optimal pH, temperature, and buffer conditions for your enzyme and adjust your assay accordingly.
Issue 3: Substrate Insolubility
Description: The peptide substrate precipitates out of the solution, leading to inaccurate and inconsistent results.
Potential Causes:
-
Hydrophobic Nature of the Substrate: Many fluorophores and quenchers are hydrophobic, which can decrease the overall solubility of the peptide substrate.
-
Inappropriate Solvent: The substrate may not be fully dissolved in the initial solvent before being added to the assay buffer.
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the substrate in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent does not inhibit the enzyme.
-
Sonication: Gently sonicate the substrate solution to aid in dissolution.
-
Modify the Peptide Sequence: If solubility issues persist, consider synthesizing a new substrate with more hydrophilic amino acids in the peptide sequence.
Issue 4: Inner Filter Effect
Description: At high substrate or product concentrations, the relationship between fluorescence and concentration becomes non-linear. This is due to the absorption of excitation and/or emitted light by the assay components.
Potential Causes:
-
High Concentration of Fluorophore or Other Absorbing Species: High concentrations of the substrate, product, or other components in the assay can absorb the excitation light before it reaches the fluorophore (primary inner filter effect) or absorb the emitted light before it reaches the detector (secondary inner filter effect).
Troubleshooting Steps:
-
Reduce Substrate Concentration: The simplest way to minimize the inner filter effect is to work at lower substrate concentrations where the absorbance is minimal.
-
Apply Correction Formulas: If working at high concentrations is unavoidable, mathematical corrections can be applied. A common correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2), where F is the fluorescence and A is the absorbance at the excitation (ex) and emission (em) wavelengths.
-
Optimize Instrument Geometry: Some plate readers allow for adjustment of the read height (z-position), which can help mitigate the inner filter effect.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 7-Amino-4-methylcoumarin | AMC | 341 - 345 | 440 - 445 | ~19,000 | ~0.60 |
| 7-Amino-4-carbamoylmethylcoumarin | ACC | ~350 | ~450 | Not widely reported | ~0.78 |
| (7-Methoxycoumarin-4-yl)acetyl | Mca | ~325 | ~393 | ~14,500 | ~0.49 |
| 5-Carboxyfluorescein | FAM | ~492 | ~517 | ~65,000 | ~0.92 |
| Rhodamine 110 | R110 | ~496 | ~520 | ~78,000 | ~0.88 |
Note: Spectral properties can vary depending on the solvent, pH, and conjugation state.
Table 2: Kinetic Constants for Representative Fluorogenic Peptide Substrates
| Enzyme Class | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Caspase | Caspase-3 | Ac-DEVD-AMC | 10.1 | 1.8 | 1.8 x 10⁵ |
| Caspase-7 | Ac-DEVD-AMC | 16.7 | 0.9 | 5.4 x 10⁴ | |
| Caspase-8 | Ac-IETD-AFC | 1.5 | 3.2 | 2.1 x 10⁶ | |
| MMP | MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³ |
| MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 5.2 | - | 1.1 x 10⁶ | |
| MMP-12 | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | - | - | 1.85 x 10⁵ | |
| Trypsin-like Protease | Trypsin | Boc-Gln-Ala-Arg-AMC | 25 | 130 | 5.2 x 10⁶ |
| Thrombin | Boc-Val-Pro-Arg-AMC | 12 | 110 | 9.2 x 10⁶ |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a basic framework for measuring enzyme activity using a fluorogenic peptide substrate in a 96-well plate format.
Materials:
-
Enzyme of interest
-
Fluorogenic peptide substrate
-
Assay buffer (optimized for the enzyme)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution to the sample wells. For "no-enzyme" control wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" controls) from the sample readings.
-
Plot fluorescence intensity versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Protocol 2: Determination of Michaelis-Menten Parameters (K_m and V_max)
This protocol describes how to determine the K_m and V_max of an enzyme for a fluorogenic substrate.
Procedure:
-
Substrate Dilution Series: Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 x K_m to 10 x K_m (if K_m is unknown, use a wide range of concentrations).
-
Enzyme Preparation: Dilute the enzyme to a fixed concentration that has been shown to produce a linear reaction rate over time.
-
Assay Setup and Execution:
-
In a 96-well plate, add the enzyme and buffer to each well.
-
Initiate the reactions by adding the different concentrations of the substrate to the wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values of K_m and V_max.
-
Protocol 3: Inhibitor Screening Assay (IC₅₀ Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Procedure:
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound in the assay buffer (or DMSO, ensuring the final DMSO concentration is constant and non-inhibitory).
-
Assay Setup:
-
To the wells of a 96-well plate, add the enzyme, assay buffer, and the various concentrations of the inhibitor.
-
Include a "no-inhibitor" control (enzyme only) and a "no-enzyme" control (buffer and substrate only).
-
Pre-incubate the plate for a set period (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add the fluorogenic substrate (typically at a concentration equal to its K_m) to all wells to start the reaction.
-
Measure the fluorescence kinetically.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no-inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Mc-Leu-Gly-Arg Linker Cleavage in ADCs
Welcome to the technical support center for the optimization of Mc-Leu-Gly-Arg linker cleavage in Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to this specific cleavable linker technology.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common issues encountered during experiments with ADCs containing the this compound linker.
Issue 1: Low or No Cleavage of the this compound Linker in In Vitro Assays
Description: Experiments using purified enzymes (e.g., Cathepsin B) or cell lysates show minimal or no release of the payload from the ADC.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | 1. Verify Enzyme Activity: Use a fresh aliquot of the enzyme. Confirm its activity with a known positive control substrate for the specific protease (e.g., Z-Arg-Arg-AMC for Cathepsin B).[1][2] 2. Proper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Assay Buffer Conditions | 1. pH Optimization: Cathepsin B, a key lysosomal protease, has an optimal pH range of 4.5-6.0.[1][3] Ensure your assay buffer is within this acidic range. 2. Reducing Agent: Cysteine proteases like Cathepsin B require a reducing agent (e.g., DTT or L-cysteine) in the buffer for optimal activity.[4] |
| Insufficient Incubation Time | Time-Course Experiment: The cleavage kinetics of the this compound sequence may be slow. Perform a time-course experiment (e.g., sampling at 0, 30, 60, 120, 240 minutes) to determine the optimal incubation time. |
| Steric Hindrance | Linker Accessibility: While the linker is designed for cleavage, the conjugation site on the antibody or the nature of the payload could sterically hinder enzyme access. If possible, compare ADCs with different conjugation sites. |
| ADC Aggregation | Check for Aggregates: ADC aggregation can mask the cleavage site. Analyze the ADC preparation for aggregates using size-exclusion chromatography (SEC). If aggregation is detected, consider optimizing the formulation buffer. |
Issue 2: Premature Cleavage of the this compound Linker in Plasma Stability Assays
Description: Significant release of the payload is observed when the ADC is incubated in plasma, indicating poor stability in circulation.
| Potential Cause | Recommended Solution |
| Susceptibility to Plasma Proteases | 1. Protease Inhibitors: To identify the responsible proteases, perform the plasma stability assay in the presence of broad-spectrum protease inhibitors or specific inhibitors for enzymes like neutrophil elastase. 2. Species-Specific Differences: Linker stability can vary between species (e.g., mouse vs. human plasma) due to differences in plasma proteases like carboxylesterase 1C (Ces1C) for certain linkers. Evaluate stability in plasma from the relevant species for your in vivo models. |
| Chemical Instability of the Linker | Control Experiments: Incubate the ADC in buffer at physiological pH (7.4) without plasma to assess the intrinsic chemical stability of the linker. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cleavage mechanism for the this compound linker?
The this compound linker is a peptide-based linker designed to be cleaved by proteases. The primary site of cleavage is expected to be after the Arginine (Arg) residue by lysosomal proteases, such as Cathepsin B, following internalization of the ADC into the target cell. The "Mc" portion, likely maleimidocaproyl, serves to attach the linker to the antibody, typically via a cysteine residue. Upon cleavage of the peptide sequence, a self-immolative spacer (if present) would then decompose to release the active payload.
Q2: What is the optimal pH for this compound cleavage by Cathepsin B?
The optimal pH for Cathepsin B activity is in the acidic range, typically between pH 4.5 and 6.0, which mimics the environment of the lysosome. It is crucial to maintain the pH of your in vitro cleavage assay within this range for maximal enzymatic activity.
Q3: How can I monitor the cleavage of the this compound linker?
Linker cleavage can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the released payload from the intact ADC.
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool to identify and quantify the released payload and any resulting metabolites.
-
Fluorometric Assays: If the payload is fluorescent or is attached to a fluorogenic reporter, cleavage can be monitored by measuring the increase in fluorescence.
Q4: My ADC with the this compound linker shows low efficacy in cell-based assays. What could be the issue?
Low efficacy in cellular assays could be due to several factors beyond linker cleavage:
-
Poor ADC Internalization: The target antigen may not internalize efficiently upon antibody binding. Confirm internalization using a fluorescently labeled antibody.
-
Inefficient Lysosomal Trafficking: The ADC may not be efficiently transported to the lysosome where the cleaving enzymes are located.
-
Low Expression of Target Antigen: Ensure the cell line used in the assay expresses a sufficient level of the target antigen on the cell surface.
-
Insufficient Cleavage in the Lysosome: While the linker may be cleavable in vitro, the conditions within the lysosome of a specific cell line (e.g., lower protease expression) may not be optimal for cleavage.
Q5: How does the this compound linker compare to other common cleavable linkers like Val-Cit?
The cleavage efficiency of a peptide linker is highly dependent on the amino acid sequence. The Val-Cit (vc) linker is a well-established Cathepsin B-cleavable linker used in several approved ADCs. The Leu-Gly-Arg sequence is also designed to be recognized by proteases. Generally, a hydrophilic and basic residue at the P1 position (like Arg) and a hydrophobic residue at the P2 position can facilitate cleavage by Cathepsin B. The specific cleavage kinetics of this compound would need to be empirically determined and compared to Val-Cit under identical experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general method for assessing the cleavage of the this compound linker by purified Cathepsin B.
Materials:
-
ADC with this compound linker
-
Purified human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Positive control substrate (e.g., Z-Arg-Arg-AMC)
-
Stop solution (e.g., 100% acetonitrile with 0.1% trifluoroacetic acid)
-
96-well plate (black plates for fluorescent readouts)
-
Plate reader or HPLC-MS system
Procedure:
-
Prepare Reagents:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Prepare serial dilutions of your ADC and the positive control substrate in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.
-
Add 50 µL of the ADC or control substrate solution to the respective wells to initiate the reaction.
-
Include "no enzyme" controls containing the ADC and assay buffer without Cathepsin B.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of the stop solution.
-
Analyze the samples:
-
Fluorometric: If using a fluorogenic substrate, read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
HPLC-MS: Analyze the samples to quantify the amount of released payload.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" controls.
-
Plot the amount of released payload or fluorescence signal as a function of time to determine the cleavage rate.
-
Protocol 2: Plasma Stability Assay
This protocol provides a method to evaluate the stability of the this compound linker in plasma.
Materials:
-
ADC with this compound linker
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical system (e.g., HPLC-MS) for payload quantification
Procedure:
-
Sample Preparation:
-
Spike the ADC into plasma at a final concentration relevant to expected in vivo concentrations.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Processing:
-
At each time point, process the plasma sample to precipitate proteins (e.g., with acetonitrile) and extract the released payload.
-
-
Analysis:
-
Quantify the concentration of the released payload in the processed samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of released payload over time to determine the stability profile of the ADC in plasma.
-
Visualizations
Caption: ADC intracellular trafficking and payload release pathway.
Caption: General workflow for an in vitro linker cleavage assay.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Mc-Leu-Gly-Arg Conjugation Reactions: A Technical Troubleshooting Guide
FOR IMMEDIATE RELEASE
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in troubleshooting Mc-Leu-Gly-Arg conjugation reactions. This resource provides in-depth guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific experimental challenges.
The guide is designed to streamline the development of antibody-drug conjugates (ADCs) and other bioconjugates by providing detailed methodologies, quantitative data summaries, and visual aids to navigate the complexities of the conjugation process.
Common Troubleshooting Scenarios
Question: We are observing low conjugation efficiency in our this compound conjugation reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low conjugation efficiency is a frequent challenge that can stem from several factors, primarily related to the maleimide-thiol reaction at the core of the conjugation.[1] Key areas to investigate include the integrity of the maleimide group, the availability of reactive thiols on the antibody, and the optimization of reaction conditions.
Troubleshooting Steps:
-
Verify Maleimide Integrity: The maleimidocaproyl (Mc) group is susceptible to hydrolysis, especially at pH values above 7.5.[2] Ensure that your linker-payload has been stored under dry conditions and brought to room temperature before use to prevent condensation.[1] It is advisable to use freshly prepared linker-payload solutions.
-
Ensure Availability of Free Thiols: The cysteine residues on the antibody must be in a reduced state to present a free thiol group for reaction with the maleimide.
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, rendering them unreactive.[1] To prevent this, degas buffers and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Incomplete Reduction: If starting with an antibody with interchain disulfide bonds, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1]
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows considerably.
-
Molar Ratio: A molar excess of the this compound linker-payload is necessary to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess over the available antibody thiols is recommended.
-
Reaction Time and Temperature: While many conjugations proceed to completion within a few hours at room temperature, optimization may be required. Monitor the reaction progress to determine the optimal duration.
-
Question: Our ADC is showing signs of aggregation after the conjugation reaction. What is causing this and how can we mitigate it?
Answer:
Aggregation is a common issue in ADC production, often exacerbated by the increased hydrophobicity of the conjugate after payload attachment. The this compound linker, attached to a cytotoxic payload, can create hydrophobic patches on the antibody surface, leading to self-association.
Mitigation Strategies:
-
Control of Drug-to-Antibody Ratio (DAR): Higher DAR values are strongly correlated with an increased propensity for aggregation. It is crucial to carefully control the stoichiometry of the reaction to achieve a desired DAR, typically between 2 and 4, which often provides a balance between efficacy and developability.
-
Solvent Composition: While organic co-solvents may be necessary to dissolve the hydrophobic linker-payload, their concentration should be minimized as they can promote antibody aggregation.
-
Formulation: After conjugation and purification, formulating the ADC in a buffer with stabilizing excipients can help prevent aggregation during storage.
-
"Lock-Release" Technology: For persistent aggregation problems, advanced techniques like immobilizing the antibody on a solid support during conjugation can physically prevent antibodies from aggregating.
Data Summary: Comparison of Dipeptide Linkers
The choice of dipeptide within the linker can influence the stability and efficacy of the resulting ADC. While data specific to Leu-Gly is less abundant in publicly available literature, comparisons with the widely studied Val-Cit and Val-Ala linkers provide valuable insights.
| Linker Type | Key Characteristics | Plasma Stability | Known Cleavage Enzymes | Representative ADCs |
| Val-Cit | Widely used, susceptible to protease cleavage. Can be challenging to achieve high DAR due to aggregation. | Generally stable in human plasma; can be unstable in mouse plasma due to carboxylesterase activity. | Cathepsin B, L, S | Adcetris®, Polivy®, Padcev® |
| Val-Ala | Alternative to Val-Cit with potentially higher hydrophilicity, allowing for higher DAR with less aggregation. | Similar stability profile to Val-Cit. | Cathepsin B | Loncastuximab tesirine |
| Leu-Gly | A component of some tetrapeptide linkers (e.g., Gly-Phe-Leu-Gly). | Generally considered stable in circulation as part of a larger peptide sequence. | Cathepsins, other lysosomal proteases. | Enhertu® (contains GGFG) |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Antibody
Materials:
-
Antibody with available cysteine thiol groups (e.g., reduced interchain disulfides)
-
This compound-payload
-
Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.2, degassed)
-
Reducing agent (e.g., TCEP, if needed)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Anhydrous DMSO or DMF for dissolving the linker-payload
-
Purification column (e.g., HIC or SEC)
Procedure:
-
Antibody Preparation:
-
If the antibody requires reduction of disulfide bonds, dissolve it in conjugation buffer and add a 10-20 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
If using a reducing agent that interferes with the maleimide reaction (like DTT), it must be removed prior to the next step, for example, by using a desalting column.
-
-
Linker-Payload Preparation:
-
Allow the vial of this compound-payload to warm to room temperature before opening.
-
Dissolve the linker-payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the linker-payload stock solution to the antibody solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload, quenching reagent, and any aggregates using an appropriate chromatography method such as HIC or SEC.
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
Principle:
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher number of conjugated drugs (higher DAR) will be more hydrophobic and thus have a longer retention time on the HIC column.
Materials:
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to ensure binding to the column.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a gradient of increasing Mobile Phase B (decreasing salt concentration).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas of each species.
-
Visualizing the Process
Experimental Workflow for ADC Production
Caption: Workflow for the production and analysis of an ADC.
Signaling Pathway: Intracellular Cleavage of this compound Linker
Caption: Intracellular trafficking and cleavage of the ADC.
This technical support guide aims to be a living document, continually updated with the latest findings and user feedback to support the advancement of bioconjugate therapeutics.
References
Improving the kinetic parameters of a Leu-Gly-Arg enzymatic assay
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the kinetic parameters of a Leu-Gly-Arg (LGR) enzymatic assay.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is likely to cleave a Leu-Gly-Arg substrate? The Leu-Gly-Arg sequence, terminating with a C-terminal arginine, is a classic substrate for trypsin-like serine proteases. These enzymes, which include trypsin, urokinase, and Factor Xa, preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine (Arg) and lysine (Lys).[1][2] The specificity can be influenced by the amino acids in the positions preceding the cleavage site.
Q2: My assay has a high background signal. What are the common causes? A high background signal, where control wells without the enzyme show significant absorbance or fluorescence, can obscure results. Common causes include:
-
Substrate Instability: The chromogenic or fluorogenic leaving group (e.g., p-nitroaniline, pNA) may be spontaneously hydrolyzing in the assay buffer. This can be exacerbated by suboptimal pH or temperature.
-
Reagent Contamination: Assay buffers or other reagents may be contaminated with other proteases or microbial growth.
-
Dirty Labware: Residue in microplates or cuvettes can interfere with readings.
Q3: I'm not getting any signal, or the signal is very weak. What should I check first? A lack of signal is a common issue that can often be resolved by systematically checking the assay components and conditions:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It's good practice to test its activity with a known positive control substrate.
-
Incorrect Reagent Concentration: Double-check all dilutions and calculations for both the enzyme and the substrate.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. Consult literature for the recommended conditions for your enzyme of interest.[3]
-
Incorrect Instrument Settings: Verify that the spectrophotometer or fluorometer is set to the correct wavelength for detecting the released chromophore or fluorophore (e.g., ~405 nm for pNA).[3][4]
Q4: My results have high variability between replicates. How can I improve reproducibility? High variability, indicated by a large standard deviation between replicate wells, can make data interpretation difficult. Key areas to focus on for improvement include:
-
Pipetting Technique: Ensure pipettes are properly calibrated and use consistent technique. When possible, prepare a master mix of reagents to add to all wells to minimize pipetting errors.
-
Temperature Uniformity: Ensure the entire microplate is at a uniform temperature before initiating the reaction. Avoid "edge effects" by not using the outermost wells of the plate or by ensuring proper sealing and incubation.
-
Mixing: Ensure all solutions are thoroughly mixed before and after addition to the wells.
-
Bubbles: Check for and remove any bubbles in the wells, as they can interfere with the light path and affect absorbance readings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Leu-Gly-Arg enzymatic assay in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| High background in "no enzyme" control wells | 1. Substrate autohydrolysis: The LGR-pNA substrate is breaking down non-enzymatically. | • Prepare fresh substrate solution for each experiment.• Optimize the pH of the assay buffer; very high or low pH can increase hydrolysis.• Run a "substrate only" control to quantify the rate of spontaneous release. |
| 2. Contaminated reagents: Buffers or water may contain contaminating proteases. | • Use high-purity, sterile reagents and water.• Filter-sterilize buffers if microbial contamination is suspected. | |
| Low or no signal | 1. Enzyme concentration is too low. | • Perform an enzyme concentration titration to find the optimal concentration that gives a linear reaction rate. (See Experimental Protocols) |
| 2. Substrate concentration is too low. | • Ensure the substrate concentration is appropriate for the enzyme's Km. A good starting point is a concentration near the expected Km. | |
| 3. Presence of an inhibitor in the sample or buffer. | • Run a control with a known amount of purified enzyme to check for inhibition.• Consider buffer components; for example, some ions can be inhibitory. | |
| Reaction rate is not linear (plateaus quickly) | 1. Substrate depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. | • Reduce the enzyme concentration. The initial velocity should be measured when less than 10% of the substrate has been consumed. |
| 2. Enzyme instability: The enzyme is losing activity over the course of the assay. | • Reduce the incubation time.• Add stabilizing agents like BSA to the buffer, if compatible with the assay. | |
| 3. Product inhibition: The product of the reaction is inhibiting the enzyme. | • Focus on measuring the initial velocity of the reaction where product concentration is minimal. | |
| Poor standard curve (if applicable) | 1. Inaccurate dilutions: Errors in preparing the standard curve dilutions. | • Use calibrated pipettes and perform serial dilutions carefully.• Prepare fresh standards for each experiment. |
| 2. Incorrect incubation time or temperature. | • Ensure consistent incubation times and temperatures for all points on the standard curve. |
Data Presentation
Effective data presentation is crucial for interpreting enzyme kinetics. The following tables provide examples of how to structure your quantitative data.
Table 1: Optimal Reaction Conditions for a Trypsin-like Protease
| Parameter | Optimal Value | Tested Range |
| pH | 8.2 | 6.0 - 10.0 |
| Temperature | 37 °C | 25 °C - 60 °C |
| Enzyme Concentration | 10 nM | 1 nM - 100 nM |
| Buffer | 50 mM Tris-HCl, 10 mM CaCl₂ | Various common buffers |
Table 2: Comparative Kinetic Parameters for Proteases on Arginine-pNA Substrates (Note: Data are for illustrative purposes with similar substrates, as specific Leu-Gly-Arg-pNA data can vary significantly between enzymes and experimental conditions.)
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) |
| Bovine Trypsin | Bz-GPA-pNA | 15.6 | 0.081 | 5,192 |
| Human Plasmin | S-2251 (H-D-Val-Leu-Lys-pNA) | - | - | - |
| Human Thrombin | S-2238 (H-D-Phe-Pip-Arg-pNA) | - | - | - |
| Bovine Factor Xa | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Optimizing Enzyme Concentration
Objective: To determine the enzyme concentration that results in a linear reaction rate over a desired time period.
Materials:
-
Leu-Gly-Arg-pNA substrate stock solution (e.g., 10 mM in DMSO)
-
Purified enzyme stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 10 mM CaCl₂)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Substrate Working Solution: Dilute the Leu-Gly-Arg-pNA stock solution in Assay Buffer to a final concentration that is at or above the expected K_m (e.g., 1 mM).
-
Prepare Enzyme Dilutions: Create a series of enzyme dilutions in cold Assay Buffer (e.g., 100 nM, 50 nM, 20 nM, 10 nM, 5 nM, 1 nM, and a 0 nM "no enzyme" control).
-
Set up the Assay:
-
Add 100 µL of the substrate working solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 100 µL of each enzyme dilution to the corresponding wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
For each enzyme concentration, plot absorbance vs. time.
-
Determine the initial velocity (V₀) from the slope of the linear portion of each curve.
-
Plot V₀ vs. enzyme concentration. The optimal concentration will be in the linear range of this plot.
-
Protocol 2: Determining Optimal pH and Temperature
Objective: To find the pH and temperature at which the enzyme exhibits maximum activity.
Procedure for pH Optimization:
-
Prepare Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris-HCl for pH 7.5-9, glycine-NaOH for pH 9-10.5).
-
Run Assay: Perform the enzymatic assay using the optimal enzyme concentration (determined in Protocol 1) in each buffer.
-
Analyze Data: Plot the initial reaction velocity against the pH to determine the optimal pH.
Procedure for Temperature Optimization:
-
Set Temperatures: Set the microplate reader or water bath to various temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).
-
Run Assay: Perform the assay at each temperature using the optimal enzyme concentration and optimal pH buffer.
-
Analyze Data: Plot the initial reaction velocity against the temperature to determine the optimum.
Protocol 3: Determining K_m and V_max
Objective: To determine the Michaelis constant (K_m) and maximum reaction velocity (V_max) of the enzyme for the Leu-Gly-Arg-pNA substrate.
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the Leu-Gly-Arg-pNA substrate in the optimal assay buffer. A typical range would be 0.2 to 5 times the estimated K_m.
-
Set up the Assay:
-
Add a fixed volume (e.g., 100 µL) of each substrate dilution to the wells of a microplate.
-
Include a "no substrate" control.
-
Pre-warm the plate to the optimal temperature.
-
-
Initiate the Reaction: Add a fixed volume (e.g., 100 µL) of the optimized enzyme concentration to each well.
-
Data Acquisition: Immediately measure the absorbance at 405 nm over time in kinetic mode.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine K_m and V_max. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data.
-
Visualizations
References
Validation & Comparative
A Researcher's Guide to Protease Substrates: A Comparative Analysis of Mc-Leu-Gly-Arg and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a comparative overview of the protease substrate, Mc-Leu-Gly-Arg (likely Mca-Leu-Gly-Arg), and other commonly used substrates for trypsin-like serine proteases. We will delve into their applications, present available quantitative data for alternative substrates, and provide detailed experimental protocols and pathway diagrams to support your research endeavors.
Understanding Protease Substrates
Proteases are enzymes that catalyze the breakdown of proteins and peptides. Their activity is fundamental to numerous physiological processes, including digestion, blood coagulation, and immune responses. To study these enzymes, researchers utilize synthetic substrates that mimic the natural cleavage sites of the target protease. These substrates are often tagged with a chromogenic or fluorogenic group that is released upon cleavage, allowing for the quantification of enzyme activity.
This compound is a peptide sequence ending in Arginine, indicating its likely utility as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to Arginine or Lysine residues. The "Mc" likely refers to a 7-methoxycoumarin (Mca) group, making it a fluorogenic substrate. Upon cleavage by a protease, the Mca group is released, and its fluorescence can be measured to determine enzyme activity.
Comparison of Protease Substrates
Key Considerations for Substrate Selection:
-
Specificity: How selective is the substrate for the target protease?
-
Sensitivity: How easily can the cleavage product be detected?
-
Kinetic Parameters (Km and kcat): These values determine the substrate's affinity for the enzyme (Km) and the turnover rate (kcat). A lower Km indicates higher affinity, and a higher kcat indicates a faster reaction. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Quantitative Data for Alternative Protease Substrates
The following table summarizes the kinetic parameters for several commonly used fluorogenic and chromogenic substrates for trypsin, plasmin, and kallikrein. This data provides a baseline for comparing the performance of different substrates.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Substrate Type |
| Trypsin | Boc-Gln-Ala-Arg-AMC | 5.99 | - | - | Fluorogenic |
| Z-GPR-pNA | - | - | - | Chromogenic | |
| Boc-VPR-AMC | - | - | - | Fluorogenic | |
| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | - | - | - | Chromogenic |
| Z-Lys-SBzl | - | - | - | Thioester | |
| Kallikrein | H-D-Pro-Phe-Arg-pNA | - | - | - | Chromogenic |
| Ac-Phe-Arg-AMC | - | - | - | Fluorogenic |
Note: The kinetic parameters for protease substrates are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes and may vary between different studies.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are standard protocols for a protease activity assay and a protease inhibitor screening assay using fluorogenic substrates.
Protease Activity Assay using a Fluorogenic Substrate
This protocol describes a general method for measuring the activity of a purified protease.
Materials:
-
Purified protease of interest
-
Fluorogenic substrate (e.g., Boc-Leu-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis.
-
Dilute the purified protease in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of the diluted substrate solution to each well of the 96-well plate.
-
Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted protease solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protease Inhibitor Screening Assay
This protocol outlines a method for identifying and characterizing protease inhibitors.
Materials:
-
Purified protease
-
Fluorogenic substrate
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the protease and substrate solutions as described in the activity assay protocol. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of the diluted test compound solution to each well.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
-
Pre-incubation:
-
Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Measure Fluorescence and Analyze Data:
-
Measure the fluorescence kinetically as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these proteases are involved can aid in understanding their function and in designing experiments. Below are diagrams of key signaling pathways and a typical experimental workflow generated using the DOT language.
Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of proteins that plays a role in inflammation, blood pressure control, and coagulation.
Caption: The Kallikrein-Kinin System cascade leading to the release of bradykinin.
Fibrinolysis Pathway
Fibrinolysis is the process of breaking down fibrin clots, which is primarily mediated by plasmin.
Caption: The Fibrinolysis pathway showing the activation of plasmin and degradation of fibrin.
Experimental Workflow for Protease Substrate Comparison
This diagram illustrates a typical workflow for comparing the performance of different protease substrates.
Caption: A typical workflow for the comparison of different protease substrates.
A Researcher's Guide to the Validation of a New Enzymatic Assay Using Boc-Leu-Gly-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate quantification of enzymatic activity is critical. This guide provides a comprehensive validation of a new enzymatic assay utilizing the fluorogenic substrate Boc-Leu-Gly-Arg-AMC. We offer an objective comparison of this substrate's performance against common alternatives, supported by available experimental data, and provide detailed protocols to facilitate its implementation and validation in your laboratory.
Introduction to the Boc-Leu-Gly-Arg-AMC Substrate
Boc-Leu-Gly-Arg-AMC is a fluorogenic substrate designed for the detection of several serine proteases. The substrate consists of a tripeptide sequence (Leu-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.
This substrate is recognized as a target for a variety of enzymes, including coagulation Factor Xa, complement C3/C5 convertases, soybean trypsin-like enzymes, and macropain.[1][2][3][4] This broad reactivity profile underscores the importance of careful validation to ensure assay specificity for the enzyme of interest.
Performance Comparison of Fluorogenic Substrates
The selection of a fluorogenic substrate is a critical determinant of an enzymatic assay's performance. Key parameters for comparison include the substrate's affinity for the enzyme (Km), the maximum reaction velocity (Vmax), and the catalytic efficiency (kcat/Km). Sensitivity, defined by the limit of detection (LOD) and limit of quantification (LOQ), and specificity are also paramount.
Kinetic Parameters
Table 1: Comparison of Kinetic Parameters for Various Fluorogenic Protease Substrates
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-Leu-Gly-Arg-AMC | Factor Xa | Data not available | Data not available | Data not available | |
| Boc-Gln-Ala-Arg-AMC | Trypsin | Data not available | Data not available | Data not available | |
| Z-Gly-Gly-Arg-AMC | Thrombin | Data not available | Data not available | Data not available | [5] |
| Ac-Nle-Thr-Pro-Lys-AMC | Thrombin | 115 ± 10 | Not Reported | 0.26 ± 0.03 | |
| Ac-Nle-Thr-Pro-Lys-ACC | Thrombin | 125 ± 13 | Not Reported | 0.28 ± 0.05 | |
| Pefafluor FXa | Factor Xa | 0.9 (µM) | Not Reported | Not Reported | |
| Mes-D-LGR-ANSN | Factor Xa | 25 (µM) | Not Reported | Not Reported |
Note: The absence of standardized reporting conditions makes direct comparisons challenging. Researchers are encouraged to determine these parameters in their own experimental setup.
Sensitivity
The sensitivity of a fluorogenic assay is largely determined by the quantum yield of the fluorophore. While AMC is a widely used and reliable fluorophore, alternatives with enhanced fluorescence properties have been developed. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been reported to have an approximately 2.8-fold higher fluorescence yield than AMC, which can translate to a more sensitive assay. Rhodamine 110-based substrates are also known for their high sensitivity.
Table 2: Qualitative Sensitivity Comparison of Fluorophores
| Fluorophore | Relative Sensitivity | Key Advantages | Key Disadvantages |
| AMC (7-amino-4-methylcoumarin) | Standard | Well-established, good sensitivity | Lower quantum yield than some alternatives |
| ACC (7-amino-4-carbamoylmethylcoumarin) | High (~3x more sensitive than AMC) | Higher sensitivity, allows for lower enzyme and substrate concentrations | Potential for compound interference, photobleaching |
| Rhodamine 110 | Very High | Red-shifted spectra reduce background from biological samples | Can be more complex to synthesize |
| ANSN (6-amino-1-naphthalene-sulfonamide) | High | Used in Factor Xa assays | Less common than AMC or ACC |
Specificity
Boc-Leu-Gly-Arg-AMC is known to be cleaved by multiple proteases. This lack of absolute specificity necessitates careful experimental design to ensure that the measured activity is attributable to the enzyme of interest. This can be achieved through the use of specific inhibitors, characterization of the enzymatic activity in purified systems, or comparison with samples where the target enzyme is absent or knocked down.
Alternative substrates with different peptide sequences may offer improved specificity for a particular enzyme. For example, substrates can be designed based on the known cleavage sites of a target protease to enhance selectivity.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation and implementation of any new enzymatic assay.
I. Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol outlines the steps to determine the kinetic parameters of an enzyme with Boc-Leu-Gly-Arg-AMC.
Materials:
-
Purified enzyme of interest
-
Boc-Leu-Gly-Arg-AMC
-
Assay Buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme)
-
DMSO (for substrate stock solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Boc-Leu-Gly-Arg-AMC in DMSO.
-
Prepare a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Dilute the purified enzyme in Assay Buffer to a fixed working concentration.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the diluted substrate solutions in triplicate.
-
Include a "no-enzyme" control (substrate only) and a "no-substrate" control (enzyme only) for background correction.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically around 360-380 nm for excitation and 440-460 nm for emission).
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental readings.
-
Plot the fluorescence intensity versus time for each substrate concentration. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.
-
II. Determination of the Limit of Detection (LOD)
This protocol describes how to establish the sensitivity of the assay.
Materials:
-
Same as for Km/Vmax determination
-
Free 7-amino-4-methylcoumarin (AMC) standard
Procedure:
-
AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM).
-
Create a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0-10 µM).
-
Measure the fluorescence of each concentration to create a standard curve of fluorescence units versus AMC concentration.
-
-
Blank Measurement:
-
In at least 10 replicate wells, set up blank reactions containing the Assay Buffer and the Boc-Leu-Gly-Arg-AMC substrate at the final assay concentration, but no enzyme.
-
Measure the fluorescence of these blank wells.
-
-
LOD Calculation:
-
Calculate the mean and standard deviation (SD) of the blank measurements.
-
The LOD is typically calculated as the mean of the blank plus 3 times the standard deviation of the blank (LOD = Mean_blank + 3 * SD_blank).
-
The limit of quantification (LOQ) is often calculated as the mean of the blank plus 10 times the standard deviation of the blank (LOQ = Mean_blank + 10 * SD_blank).
-
Visualizing the Assay Principle and Workflow
Diagrams generated using the DOT language provide a clear visual representation of the underlying principles and experimental steps.
Caption: Enzymatic cleavage of Boc-Leu-Gly-Arg-AMC.
Caption: General workflow for the enzymatic assay.
Conclusion
The enzymatic assay using Boc-Leu-Gly-Arg-AMC offers a sensitive method for quantifying the activity of several proteases. However, its broad specificity necessitates careful validation to ensure the reliability of the results. By systematically determining the kinetic parameters, sensitivity, and specificity, and by comparing its performance to alternative substrates, researchers can confidently establish a robust and reproducible assay. The provided protocols and diagrams serve as a foundational guide for the validation process, empowering researchers to generate high-quality, reliable data in their drug discovery and development endeavors.
References
A Comparative Guide to Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability in circulation, the efficiency of drug release at the tumor site, and the overall therapeutic index. This guide provides an objective comparison of common cleavable linker technologies—peptide, hydrazone, and disulfide linkers—supported by experimental data to inform the rational design of next-generation ADCs. While a variety of peptide linkers exist, this guide will focus on the well-characterized valine-citrulline (Val-Cit) motif as a representative example of protease-cleavable linkers.
Mechanism of Action and Cleavage
The selective release of the cytotoxic payload is a key feature of cleavable linkers, designed to exploit the physiological differences between the systemic circulation and the tumor microenvironment.
Peptide Linkers (e.g., Val-Cit): These linkers are designed to be substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide sequence, releasing the active drug.[3] Many designs incorporate a self-immolative spacer, like p-aminobenzyl carbamate (PABC), which spontaneously decomposes after peptide cleavage to ensure the release of an unmodified payload.[1][3]
Hydrazone Linkers: These linkers are engineered to be acid-labile. They remain relatively stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells. This pH-dependent cleavage mechanism allows for payload release following ADC internalization.
Disulfide Linkers: These linkers leverage the higher concentration of reducing agents, such as glutathione (GSH), within the intracellular environment compared to the bloodstream. The disulfide bond is cleaved via thiol-disulfide exchange, releasing the payload inside the target cell. The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Performance Comparison
The choice of linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data comparing peptide (Val-Cit), hydrazone, and disulfide linkers. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |
| Peptide (Val-Cit) | MMAE | KPL-4 (HER2+) | ~0.014 | |
| MMAE | BT-474 (HER2+) | ~0.0088 | ||
| MMAE | A549 (EGFR+) | Not specified, but effective | ||
| Hydrazone | Doxorubicin | (Compared to Val-Cit) | ~100x less stable in plasma | |
| Disulfide | DM1 | Various | Potency dependent on linker stability | |
| PBD | WSU-DLCL2, BJAB | Activity dependent on immolation |
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers. IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells. Lower values indicate higher potency. Data is compiled from multiple sources and serves as a representative comparison.
| Linker Type | Animal Model | Tumor Type | Efficacy Metric | Reference |
| Peptide (Val-Cit) | Mouse Xenograft (A549) | Lung Cancer | Significant tumor growth inhibition | |
| Mouse Xenograft (various) | Various | Effective tumor regression at appropriate doses | ||
| Hydrazone | (General) | Efficacy can be limited by in vivo instability | ||
| Disulfide | Mouse Xenograft (lymphoma) | Lymphoma | Similar activity to peptide linkers but potentially higher MTD |
Table 2: In Vivo Efficacy of ADCs with Different Linkers. Efficacy is often measured by tumor growth inhibition in animal models. MTD stands for Maximum Tolerated Dose.
| Linker Type | Species | Half-life (t1/2) | Key Findings | Reference |
| Peptide (Val-Cit) | Human Plasma | > 230 days (for one study) | Generally high stability in human plasma | |
| Mouse Plasma | Unstable | Susceptible to cleavage by carboxylesterase 1C | ||
| Hydrazone | Human Plasma | ~183 hours at pH 7.4 | Stability is pH-dependent and can be lower than peptide linkers | |
| Disulfide | Mouse Plasma | > 7 days (for a stable design) | Stability can be tuned by steric hindrance |
Table 3: Plasma Stability of ADCs with Different Linkers. Plasma stability is crucial to prevent premature drug release and off-target toxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Xenograft Establishment: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments, typically via intravenous injection, according to a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a set period. Tumors and major organs may be harvested for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of peptide linker cleavage by the lysosomal protease cathepsin B.
Methodology:
-
Reagent Preparation: Prepare an assay buffer with an acidic pH (typically 5.0-6.0) to mimic the lysosomal environment. Activate purified human cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, combine the ADC with the activated cathepsin B in the assay buffer. Include control wells with the ADC alone (no enzyme) and the enzyme alone (no ADC).
-
Incubation: Incubate the plate at 37°C for various time points.
-
Reaction Termination: Stop the reaction at each time point, for example, by adding a protease inhibitor.
-
Analysis: Quantify the amount of released payload at each time point using a suitable analytical method, such as HPLC or LC-MS.
-
Data Analysis: Plot the amount of released payload over time to determine the cleavage kinetics.
Visualizing Key Concepts
The following diagrams illustrate important pathways and workflows in ADC development.
References
- 1. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of the Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of the fluorogenic substrate t-Butyloxycarbonyl-L-leucyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin (Boc-Leu-Gly-Arg-AMC) with a range of proteases. The selection of an appropriate substrate is critical for the accurate assessment of protease activity in research and drug development. This document summarizes experimental data on the cross-reactivity of Boc-Leu-Gly-Arg-AMC, presents detailed experimental protocols, and visualizes relevant biological pathways to aid in experimental design and data interpretation.
Data Presentation: Protease Specificity of Boc-Leu-Gly-Arg-AMC
| Protease Family | Specific Protease | Reactivity with Boc-Leu-Gly-Arg-AMC |
| Serine Proteases | Coagulation Factor Xa | Yes[1][2][3] |
| Trypsin | Yes[2][3] | |
| Thrombin | Lower reactivity compared to specific thrombin substrates | |
| Plasmin | Expected to have some activity due to trypsin-like specificity | |
| Complement System | C3/C5 Convertases (e.g., CVFBb) | Yes |
| Other Proteases | Macropain | Yes |
| Horseshoe Crab Clotting Enzyme | Yes | |
| Soybean Trypsin-like Enzyme | Yes |
Note: The catalytic efficiency (kcat/Km) is highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition). The information presented is for comparative purposes. Researchers should perform their own kinetic studies for the highest accuracy in their specific experimental setup.
Experimental Protocols
A generalized protocol for determining protease activity using Boc-Leu-Gly-Arg-AMC in a 96-well plate format is provided below. This protocol can be adapted for specific experimental needs.
Materials:
-
Boc-Leu-Gly-Arg-AMC substrate
-
Purified active proteases (e.g., Factor Xa, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of Boc-Leu-Gly-Arg-AMC in DMSO (e.g., 10 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration may need to be determined empirically but is often in the range of 10-100 µM.
-
-
Enzyme Preparation:
-
Prepare dilutions of the purified protease in cold Assay Buffer. The optimal enzyme concentration should be determined to ensure a linear rate of reaction for the duration of the assay.
-
-
Assay Execution:
-
Add 50 µL of the diluted substrate solution to each well of the 96-well plate.
-
Include control wells containing substrate but no enzyme to measure background fluorescence.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in the fluorescence reader pre-set to the desired temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time (kinetic mode). The cleavage of the AMC group by the protease results in a fluorescent signal.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For determining kinetic constants (Km and kcat), the assay should be performed with varying substrate concentrations and a fixed enzyme concentration.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing protease activity using a fluorogenic substrate like Boc-Leu-Gly-Arg-AMC.
Caption: General workflow for a protease activity assay using a fluorogenic substrate.
Signaling Pathways
Boc-Leu-Gly-Arg-AMC is cleaved by proteases involved in critical signaling pathways, such as the coagulation cascade and the complement system. Understanding these pathways is essential for interpreting experimental results.
1. Coagulation Cascade and the Role of Factor Xa
Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of blood coagulation. It is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. Beyond its role in hemostasis, Factor Xa is also involved in cellular signaling through the activation of Protease-Activated Receptors (PARs).
References
A Comparative Analysis of Boc- and Z-Protected Leu-Gly-Arg Peptides for Researchers
For scientists and professionals in drug development, the selection of appropriate protecting groups is a critical determinant in the successful synthesis of peptides. This guide provides a detailed comparative analysis of two of the most established N-α-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), with a specific focus on their application in the synthesis of the tripeptide Leu-Gly-Arg. This document outlines the distinct chemical properties of Boc and Z protecting groups, presents representative experimental data, and provides detailed protocols for synthesis, purification, and characterization.
Introduction to Boc and Z Protecting Groups
The Boc and Z protecting groups are fundamental tools in peptide chemistry, employed to temporarily block the N-terminal amine of an amino acid to prevent unwanted side reactions during peptide bond formation. The choice between these two groups significantly influences the overall synthetic strategy, particularly concerning the conditions required for their removal.
The Boc group is favored for its acid lability, typically removed under moderately acidic conditions using reagents like trifluoroacetic acid (TFA).[1][2] This characteristic makes it highly suitable for solid-phase peptide synthesis (SPPS), where the peptide is assembled on a resin support.[3] The Boc/Bzl (benzyl) protection strategy relies on a gradation of acid lability, where the Boc group is removed at each step, and the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[3]
The Z group , on the other hand, is classically removed by catalytic hydrogenolysis, a milder condition that preserves many other functional groups.[1] It is also stable to the acidic conditions used for Boc removal, making the two groups orthogonal. The Z group has been a cornerstone of traditional solution-phase peptide synthesis and remains valuable for the synthesis of peptide fragments and when orthogonality to acid-labile groups is required.
Data Presentation: A Comparative Overview
Table 1: Representative Synthesis Yield and Purity of Boc-Leu-Gly-Arg via SPPS
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-90% | Gravimetric analysis |
| Purity after Cleavage | 50-70% | HPLC |
| Purity after Purification | >95% | HPLC |
| Final Isolated Yield | 30-50% | Gravimetric analysis |
Table 2: Representative Synthesis Yield and Purity of Z-Leu-Gly-Arg via Solution-Phase Synthesis
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 60-80% | Gravimetric analysis |
| Purity after Final Deprotection | 40-60% | HPLC |
| Purity after Purification | >95% | HPLC |
| Final Isolated Yield | 25-45% | Gravimetric analysis |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of Boc-Leu-Gly-Arg and Z-Leu-Gly-Arg.
Protocol 1: Solid-Phase Synthesis of Boc-Leu-Gly-Arg
This protocol outlines the manual synthesis of Boc-Leu-Gly-Arg on a Rink Amide resin, which upon cleavage yields the C-terminal amide.
Materials:
-
Rink Amide resin
-
Boc-Arg(Pbf)-OH
-
Boc-Gly-OH
-
Boc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-Arg(Pbf)-OH):
-
Dissolve Boc-Arg(Pbf)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and DMF.
-
Second Amino Acid Coupling (Boc-Gly-OH): Repeat step 3 with Boc-Gly-OH.
-
Boc Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Boc-Leu-OH): Repeat step 3 with Boc-Leu-OH.
-
Final Boc Deprotection: Repeat step 4.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of Z-Leu-Gly-Arg
This protocol describes a stepwise solution-phase synthesis approach.
Materials:
-
Z-Leu-OH
-
H-Gly-OMe·HCl
-
Boc-Arg(Pbf)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
HOBt
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C)
-
TFA
Procedure:
-
Synthesis of Z-Leu-Gly-OMe:
-
Dissolve Z-Leu-OH (1 eq) and HOBt (1.1 eq) in DCM.
-
In a separate flask, neutralize H-Gly-OMe·HCl (1 eq) with TEA (1 eq) in DCM.
-
Add the neutralized glycine solution to the Z-Leu-OH solution, followed by DCC (1.1 eq).
-
Stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the dicyclohexylurea byproduct and purify the dipeptide ester.
-
-
Saponification of Z-Leu-Gly-OMe: Hydrolyze the methyl ester using LiOH in a THF/water mixture to obtain Z-Leu-Gly-OH.
-
Synthesis of H-Arg(Pbf)-OtBu: Prepare the t-butyl ester of Boc-Arg(Pbf)-OH and subsequently remove the Boc group with TFA.
-
Coupling of Z-Leu-Gly-OH and H-Arg(Pbf)-OtBu: Couple the two fragments using DCC/HOBt as described in step 1 to obtain Z-Leu-Gly-Arg(Pbf)-OtBu.
-
Final Deprotection:
-
Remove the Z group by catalytic hydrogenolysis using Pd/C and H₂ gas in methanol.
-
Remove the Pbf and t-butyl ester protecting groups using a TFA-based cleavage cocktail.
-
-
Purification: Purify the final peptide by reverse-phase HPLC.
Purification and Characterization
HPLC Purification: Crude peptides are typically purified using preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent. Fractions are collected and analyzed for purity, and those meeting the desired purity level are pooled and lyophilized.
Mass Spectrometry Characterization: The identity of the synthesized peptide is confirmed by mass spectrometry, which provides the molecular weight of the compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Boc-SPPS workflow for Leu-Gly-Arg-NH2.
Caption: Z-Solution-Phase workflow for Leu-Gly-Arg.
Potential Signaling Pathway: Analogy to RGD Peptides
While the specific signaling pathway for Leu-Gly-Arg is not well-documented, its structural similarity to the well-known Arg-Gly-Asp (RGD) motif suggests a potential for interaction with integrins. The RGD sequence is a key recognition site for integrins, mediating cell adhesion to the extracellular matrix. This interaction triggers downstream signaling cascades that regulate cell proliferation, migration, and survival.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for the Leu-Gly-Arg peptide, drawing parallels with the established RGD-integrin signaling.
Caption: Hypothetical LGR-Integrin signaling pathway.
Conclusion
The choice between Boc and Z protecting groups for the synthesis of Leu-Gly-Arg depends on the desired synthetic strategy and available resources. Boc-based SPPS offers a more streamlined and automatable approach, generally providing higher crude yields. In contrast, Z-based solution-phase synthesis, while more classical, provides opportunities for the synthesis and purification of intermediate fragments, which can be advantageous for process control and scalability. The potential biological activity of the Leu-Gly-Arg peptide, by analogy to the RGD motif, warrants further investigation into its interaction with integrins and the subsequent modulation of cellular signaling pathways. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this and other short peptides.
References
A Comparative Analysis of Mc-Leu-Gly-Arg Performance in Diverse Assay Formats
For researchers, scientists, and drug development professionals investigating enzymatic activity, the choice of assay format is critical for generating robust and reliable data. This guide provides a comprehensive comparison of the performance of the peptide substrate Mc-Leu-Gly-Arg in three common assay formats: fluorescence, High-Performance Liquid Chromatography (HPLC), and colorimetric assays. The selection of the most appropriate method depends on the specific experimental goals, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each assay format for monitoring the cleavage of this compound.
| Feature | Fluorescence Assay | HPLC-Based Assay | Colorimetric Assay |
| Principle | Detection of fluorescence increase upon cleavage of the fluorophore (e.g., AMC) from the peptide. | Separation and quantification of the cleaved peptide fragments from the intact substrate. | Detection of a colored product generated by a secondary reaction following substrate cleavage. |
| Sensitivity | High (picomolar to nanomolar range). | Moderate to High (nanomolar to micromolar range). | Low to Moderate (micromolar to millimolar range). |
| Throughput | High (amenable to 96- and 384-well plates). | Low to Medium (requires individual sample processing). | Medium to High (can be adapted to multi-well plates). |
| Data Output | Real-time kinetic data (initial velocity, Km, Vmax). | Endpoint or kinetic data (quantification of product formation over time). | Typically endpoint measurements. |
| Specificity | Can be susceptible to interference from fluorescent compounds. | High (provides structural confirmation of cleavage products). | Prone to interference from colored compounds or reducing agents in the sample. |
| Cost (per sample) | Low to Medium. | High. | Low. |
| Instrumentation | Fluorescence microplate reader or spectrofluorometer. | HPLC system with a UV or fluorescence detector. | Spectrophotometer or microplate reader. |
Signaling Pathway of Protease Action
The enzymatic cleavage of a fluorogenic substrate like this compound by a protease is a direct process that results in a measurable signal. The following diagram illustrates this fundamental interaction.
Figure 1. Protease-mediated cleavage of a fluorogenic substrate.
Experimental Protocols
Detailed methodologies for each assay format are provided below. These protocols serve as a starting point and may require optimization based on the specific enzyme and experimental conditions.
Fluorescence-Based Assay Protocol
This method allows for the real-time monitoring of enzymatic activity and is ideal for kinetic studies.[1][2]
Materials:
-
This compound-AMC substrate
-
Purified enzyme or biological sample containing the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35)[3]
-
7-amino-4-methylcoumarin (AMC) standard for calibration
-
Black 96-well microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve: A standard curve using free AMC is essential to convert relative fluorescence units (RFU) to the molar amount of product formed. Prepare a series of dilutions of the AMC standard in the assay buffer.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-AMC substrate in DMSO.
-
Dilute the substrate and enzyme to their desired final concentrations in pre-warmed assay buffer.
-
-
Assay Execution:
-
Add the diluted enzyme solution to the wells of the microplate.
-
To initiate the reaction, add the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[1]
-
Use excitation and emission wavelengths appropriate for AMC, typically around 360-380 nm for excitation and 440-460 nm for emission.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert RFU to the concentration of the product formed using the AMC standard curve.
-
For kinetic parameter determination (Km and Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
HPLC-Based Assay Protocol
This method provides high specificity and allows for the direct quantification of both the substrate and its cleavage products.
Materials:
-
This compound substrate
-
Enzyme and assay buffer
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Quenching solution (e.g., 10% acetic acid)
Procedure:
-
Enzymatic Reaction:
-
Incubate the this compound substrate with the enzyme in the assay buffer at the desired temperature.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the substrate and cleavage products using a linear gradient of Mobile Phase B (e.g., 0-60% over 20 minutes).
-
Monitor the elution profile using a UV detector at a wavelength of 220 nm or a fluorescence detector if using a fluorescently labeled substrate.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleaved products based on their retention times, which can be confirmed using mass spectrometry.
-
Quantify the amount of product formed by integrating the area under the corresponding peak.
-
Create a standard curve with known concentrations of the product peptide to determine the concentration in the experimental samples.
-
Colorimetric Assay Protocol (General)
While less common for specific peptide substrates like this compound, a colorimetric assay can be employed, often through a coupled-enzyme reaction or by using a chromogenic leaving group. The following is a general protocol for a protease assay using a colorimetric substrate.
Materials:
-
A suitable chromogenic peptide substrate (e.g., a peptide conjugated to p-nitroaniline, pNA).
-
Enzyme and assay buffer.
-
Microplate reader or spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Dissolve the chromogenic substrate in an appropriate solvent and then dilute to the final concentration in the assay buffer.
-
Prepare the enzyme solution in the assay buffer.
-
-
Assay Execution:
-
Add the enzyme solution to the wells of a clear microplate.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength appropriate for the chromophore (e.g., 405 nm for pNA) at various time points or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the rate of product formation based on the change in absorbance over time, using the molar extinction coefficient of the chromophore.
-
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the fluorescence and HPLC-based assays.
Figure 2. Workflow for a fluorescence-based protease assay.
Figure 3. Workflow for an HPLC-based protease assay.
Conclusion
The choice of assay format for evaluating this compound performance is a critical decision that impacts data quality and experimental feasibility. Fluorescence assays offer high sensitivity and throughput, making them ideal for kinetic studies and high-throughput screening. HPLC-based assays provide unparalleled specificity and are invaluable for mechanistic studies and validation of cleavage sites. While less common for this specific substrate, colorimetric assays represent a cost-effective, albeit less sensitive, alternative for general protease activity measurements. By understanding the principles, advantages, and limitations of each format, researchers can select the most appropriate method to achieve their scientific objectives.
References
A Head-to-Head Comparison of Antibody-Drug Conjugate Efficacy with Different Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADC Development
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Its chemical properties profoundly influence the ADC's stability in circulation, the mechanism and efficiency of payload release, and ultimately, its efficacy and safety profile. This guide provides a head-to-head comparison of the performance of ADCs with different linker technologies, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The choice between a cleavable and a non-cleavable linker is a primary consideration in ADC design. Cleavable linkers are engineered to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the drug following the complete degradation of the antibody in the lysosome. This fundamental difference has significant implications for an ADC's mechanism of action, bystander effect, and overall therapeutic window.
Quantitative Comparison of ADC Performance with Different Linkers
The following tables summarize quantitative data from various studies to facilitate a direct comparison of ADC performance based on linker type. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Example | Target Cell Line | IC50 (pmol/L) | Reference |
| Cleavable | ||||
| Valine-Citrulline (vc) | Erbitux-vc-PAB-MMAE | SKBR3 | Superior IC50 vs. non-cleavable | [1] |
| Sulfatase-cleavable | Sulfatase-linker-payload | Antigen-Positive Cells | 61 - 111 | [1] |
| Galactosidase-cleavable | Galactosidase-linked ADC | SKBR3 | Superior IC50 vs. other linkers | [1] |
| Non-Cleavable | ||||
| Thioether (SMCC) | Trastuzumab Emtansine (T-DM1) | HER2-positive cells | Generally higher IC50 than cleavable counterparts in co-culture | |
| Thioether (SMCC) | Anti-EpCAM-SMCC-DM1 | Antigen-Positive Cells | 213 - 486 | [1] |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Efficacy Outcome | Reference |
| Cleavable | ||||
| Valine-Citrulline (vc) | Erbitux-vc-PAB-MMAE | Mouse xenograft | Effective tumor growth inhibition | |
| Disulfide | Maytansinoid ADC | In vivo models | Maintained higher efficacy | |
| Non-Cleavable | ||||
| Thioether (SMCC) | Trastuzumab Emtansine (T-DM1) | Various xenograft models | Strong tumor growth inhibition | |
| Thioether | Non-cleavable linked ADCs | Certain in vivo models | Can perform better than cleavable counterparts |
Table 3: Plasma Stability of ADCs with Different Linkers
| Linker Type | Stability Characteristic | Key Considerations | Reference |
| Cleavable | |||
| Hydrazone | pH-sensitive | Stable at physiological pH (~7.4), hydrolyzes in acidic endosomes/lysosomes (pH 4.5-6.5). | |
| Disulfide | Redox-sensitive | Stable in bloodstream, cleaved by high intracellular glutathione concentrations. Steric hindrance can increase stability. | |
| Peptide (e.g., Val-Cit) | Protease-cleavable | Excellent stability in human plasma, cleaved by lysosomal proteases (e.g., cathepsin B). | |
| β-Glucuronide | Enzyme-cleavable | High plasma stability due to cleavage by β-glucuronidase, which is abundant in the tumor microenvironment. | |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Proteolytic degradation | Generally high stability in circulation, relies on lysosomal degradation of the antibody for payload release. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the impact of linker technology on ADC efficacy.
Caption: Mechanism of action for an ADC with a cleavable linker.
References
A Comparative Guide to the Reproducibility and Robustness of Mc-Leu-Gly-Arg Based Assays
For researchers, scientists, and drug development professionals, the selection of a reliable and reproducible assay is paramount for generating high-quality data. This guide provides a comprehensive comparison of assays based on the Mc-Leu-Gly-Arg peptide sequence, primarily focusing on the widely used fluorogenic substrate, Boc-Leu-Gly-Arg-AMC. We will delve into its performance characteristics, compare it with alternative methods for measuring protease activity, and provide detailed experimental protocols.
Overview of Boc-Leu-Gly-Arg-AMC Assays
The Boc-Leu-Gly-Arg-7-amino-4-methylcoumarin (Boc-LGR-AMC) substrate is a fluorogenic peptide used for the enzymatic detection of several trypsin-like proteases. The principle of the assay is based on the cleavage of the amide bond between arginine (Arg) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the AMC group is released, resulting in a measurable increase in fluorescence, which is directly proportional to the enzyme's activity.
This substrate is particularly useful for assaying the activity of:
-
Factor Xa: A critical enzyme in the coagulation cascade.
-
Complement component C3/C5 convertases: Key enzymes in the complement system.
-
Other trypsin-like proteases: Including soybean trypsin-like enzyme and macropain.[1][2][3][4]
Data Presentation: Performance Comparison
| Assay Type | Analyte | Substrate/Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Advantages | Key Disadvantages |
| Fluorogenic Assay | Factor Xa | Boc-Leu-Gly-Arg-AMC (inferred) | < 10% | < 15% | High sensitivity, real-time monitoring.[5] | Potential for interference from fluorescent compounds. |
| Chromogenic Assay | Factor Xa | Various chromogenic substrates | 2.02 - 5.43% | 3.36 - 5.43% | Well-established, good precision. | Generally less sensitive than fluorogenic assays. |
| FRET-based Assay | Collagenase (MMPs) | Specific FRET peptides | Typically < 10% | Typically < 15% | High sensitivity, ratiometric measurements can reduce variability. | Substrate design can be complex; potential for spectral overlap. |
| DQ™-Gelatin Assay | Collagenase (MMPs) | Fluorescently quenched gelatin | Data not specified | Data not specified | Uses a more complex, natural-like substrate. | Potential for batch-to-batch variability in the substrate. |
| Zymography | Collagenase (MMPs) | Gelatin or collagen | Qualitative/Semi-quantitative | Qualitative/Semi-quantitative | Visualizes active enzyme bands. | Not truly quantitative, more labor-intensive. |
Note: The CV values for Boc-Leu-Gly-Arg-AMC are inferred based on typical performance of fluorogenic assays. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for such assays.
Experimental Protocols
General Protocol for Factor Xa Activity Assay using Boc-Leu-Gly-Arg-AMC
This protocol provides a general framework for measuring Factor Xa activity. Optimization of buffer conditions, enzyme, and substrate concentrations may be required for specific applications.
Materials:
-
Boc-Leu-Gly-Arg-AMC substrate
-
Purified active Factor Xa
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of Boc-Leu-Gly-Arg-AMC in DMSO (e.g., 10 mM). From this, prepare a working solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Preparation: Dilute the Factor Xa enzyme in cold Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the Factor Xa working solution to the sample wells. For blank wells (no enzyme control), add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
-
Data Analysis: Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the Factor Xa activity.
Protocol for a FRET-based Collagenase (MMP) Assay
This protocol outlines a general procedure for a FRET-based assay, which is a common alternative for measuring proteases that cleave substrates containing the Leu-Gly motif.
Materials:
-
FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Recombinant active MMP
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the FRET substrate in DMSO. Dilute the stock to the desired final concentration in Assay Buffer.
-
Enzyme Preparation: Reconstitute and dilute the MMP in Assay Buffer.
-
Assay Setup:
-
To each well, add the diluted enzyme solution.
-
Include control wells with substrate but no enzyme to measure background fluorescence.
-
-
Initiate Reaction: Add the diluted FRET substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C) and the excitation and emission wavelengths for the specific FRET pair.
-
Data Analysis: Monitor the increase in fluorescence over time. The initial rate of the reaction can be calculated from the linear portion of the curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway where enzymes targeted by this compound based assays are involved, and a typical experimental workflow for these assays.
References
- 1. ubpbio.com [ubpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mc-Leu-Gly-Arg: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides such as Mc-Leu-Gly-Arg is a critical aspect of laboratory safety and environmental responsibility. Given that the precise chemical nature of the "Mc" protecting group is not specified, a precautionary approach is essential. This guide provides a comprehensive, step-by-step operational and disposal plan, treating this compound as a potentially hazardous chemical waste.
Essential Safety and Logistical Information
Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount.[1] Never dispose of peptides down the drain or in regular trash.[1] All waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols.[2]
Key Handling and Disposal Recommendations
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. | [1] |
| Waste Segregation | Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container. Avoid mixing with incompatible waste materials.[1] | |
| Container Labeling | Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. | |
| Storage | Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills. | |
| Disposal Method | Dispose of as chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Incineration at a licensed facility is a common method for destroying biologically active peptides. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect all materials contaminated with this compound, such as unused or expired compound, pipette tips, tubes, and gloves, in a designated, leak-proof solid waste container.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental buffers, and solvent rinses (e.g., DMSO, acetonitrile), in a separate, clearly labeled liquid waste container.
2. Container Management:
-
Use high-density polyethylene (HDPE) or other chemically compatible containers for waste accumulation.
-
Keep waste containers securely closed except when adding waste.
3. Final Disposal Arrangement:
-
When the waste container is approximately 90% full, or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), arrange for pickup and disposal through your institution's EHS department.
Experimental Protocols for Neutralization:
There are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound. Without knowing the identity of the "Mc" group, attempting neutralization is not recommended. The standard and safest procedure is disposal as chemical waste via a certified hazardous waste management service.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling Mc-Leu-Gly-Arg
Personal Protective Equipment (PPE)
A thorough approach to personal protection is crucial to minimize exposure and prevent contamination when working with Mc-Leu-Gly-Arg. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should adhere to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles. The type should be determined by a risk assessment. |
| General Laboratory Attire | Full-Length Pants and Closed-Toe Shoes | This is the minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage protocols are critical for maintaining the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or below in a tightly sealed, light-protective, and desiccated container.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Reconstitution and Aliquoting:
-
When reconstituting the lyophilized powder, use a sterile, high-purity solvent such as sterile bacteriostatic water or a buffer with a pH between 5 and 6.
-
For peptides that are difficult to dissolve, a minimal amount of an organic solvent like DMSO or DMF may be used for initial dissolution, followed by dilution with the appropriate aqueous buffer.
-
To dissolve the peptide, gently swirl or vortex the solution. Avoid vigorous shaking to prevent aggregation.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use sterile vials for storage.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations to prevent environmental contamination.
Waste Segregation:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are to be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Collection: Collect all solid and liquid waste contaminated with the peptide in leak-proof, clearly labeled hazardous waste containers.
-
Storage: Store the sealed hazardous waste container in a designated accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never dispose of peptides down the drain or in regular trash.
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
